molecular formula C12H16FN B1365924 2-(4-Fluoro-benzyl)-piperidine CAS No. 67157-30-6

2-(4-Fluoro-benzyl)-piperidine

Cat. No.: B1365924
CAS No.: 67157-30-6
M. Wt: 193.26 g/mol
InChI Key: KUKWYHPWSGHNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-benzyl)-piperidine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h4-7,12,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWYHPWSGHNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405138
Record name 2-(4-Fluoro-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67157-30-6
Record name 2-(4-Fluoro-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide: 2-(4-Fluoro-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular weight of 2-(4-Fluoro-benzyl)-piperidine is 193.26 g/mol .[1][2][3][4][5][6]

This compound is a fluorinated piperidine derivative acting as a critical pharmacophore in medicinal chemistry.[1][6] It is structurally distinct from its regioisomer, 4-(4-fluorobenzyl)piperidine, a difference that fundamentally alters its receptor binding affinity and metabolic profile.[1][6] This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, synthetic pathways, and analytical validation protocols.[1][6]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11]

Precise identification is paramount in drug development to avoid regioisomeric confusion.[1][6] The 2-substituted isomer (CAS 67157-30-6) possesses a chiral center at the C2 position of the piperidine ring, unlike the achiral 4-substituted isomer.[1][6]

Table 1: Key Physicochemical Data[1]
PropertyValueTechnical Note
Molecular Weight 193.26 g/mol Calculated using IUPAC atomic weights.[1][6]
Molecular Formula C₁₂H₁₆FN Hill Notation.[1][3][6][7]
CAS Number 67157-30-6 Specific to the 2-isomer.[1][6] (Note: 92822-02-1 is the 4-isomer).[1][4][6][8]
Monoisotopic Mass 193.1267 DaEssential for High-Resolution Mass Spectrometry (HRMS).[1][6]
XLogP3 ~2.5 - 2.8Predictive lipophilicity; indicates good membrane permeability.[1][6]
pKa (Calc) ~9.5 (Piperidine N)Basic; exists predominantly as a cation at physiological pH (7.4).[1][6]
H-Bond Donors 1 (NH)Secondary amine.[1][6]
H-Bond Acceptors 2 (N, F)Fluorine acts as a weak acceptor.[1][6]

Synthetic Methodologies

The synthesis of this compound generally follows two primary strategies: the reduction of pyridine precursors or nucleophilic addition to pyridinium salts.[1][6] The Catalytic Hydrogenation Route is preferred for high-purity laboratory scale-up due to its atom economy and minimal byproduct formation.[1][6]

Protocol: Catalytic Hydrogenation of 2-(4-Fluorobenzyl)pyridine

Rationale: This method avoids the formation of regioisomers, which is a common risk in direct alkylation strategies.[1][6]

  • Precursor Preparation: Synthesis of 2-(4-fluorobenzyl)pyridine via a Grignard reaction between 2-chloropyridine and 4-fluorobenzylmagnesium chloride.[1][6]

  • Hydrogenation:

    • Reagents: 2-(4-fluorobenzyl)pyridine, 10% Pd/C catalyst, Glacial Acetic Acid (solvent).[1][6]

    • Conditions: Pressurized H₂ (40-60 psi) at room temperature for 12-24 hours.

    • Workup: Filtration through Celite to remove Pd/C, neutralization with NaOH, and extraction with Dichloromethane (DCM).[1][6]

  • Purification: Acid-base extraction or Column Chromatography (SiO₂, MeOH:DCM gradient).

Visualization: Synthetic Workflow

Synthesis Start 2-Chloropyridine Intermediate 2-(4-Fluorobenzyl) pyridine Start->Intermediate Grignard Coupling (THF, Reflux) Grignard 4-Fluorobenzyl MgBr Grignard->Intermediate Product 2-(4-Fluoro-benzyl) piperidine (Racemic) Intermediate->Product H2, Pd/C (AcOH, 60 psi)

Figure 1: Step-wise synthetic pathway from pyridine precursors to the target piperidine.

Analytical Characterization & Validation

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

A. Nuclear Magnetic Resonance (NMR)[1][6][11]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two multiplets integrating to 2H each (characteristic AA'BB' system of the 4-fluorophenyl group) around 6.9–7.2 ppm.[1][6]

    • Benzylic Protons: A doublet or multiplet around 2.5–2.8 ppm, showing coupling to the C2 methine.[1][6]

    • Piperidine Ring: Multiplets from 1.2–3.1 ppm.[1][6] The proton at C2 (chiral center) will be distinct, typically shielded relative to the N-adjacent protons at C6.[1][6]

  • ¹⁹F NMR:

    • Single peak around -116 ppm (relative to CFCl₃), confirming the integrity of the C-F bond.[1][6]

B. Mass Spectrometry (MS)[1][6][11]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][6]

  • Molecular Ion: [M+H]⁺ = 194.13 Da.[1][6]

  • Fragmentation Pattern:

    • Loss of the benzyl group (Tropylium ion formation) is a common pathway.[1][6]

    • Diagnostic fragment at m/z 84 (piperidine ring fragment).[1][6]

Visualization: Analytical Logic[1][6]

Analysis cluster_Methods Validation Protocol Sample Synthesized Sample (Crude) NMR 1H / 19F NMR (Structural Connectivity) Sample->NMR HPLC HPLC-UV/MS (Purity > 98%) Sample->HPLC HRMS HR-MS (Exact Mass: 193.1267) Sample->HRMS Decision Passes All Criteria? NMR->Decision HPLC->Decision HRMS->Decision Release Release for Biological Assay Decision->Release Yes Reprocess Recrystallize / Chromatography Decision->Reprocess No

Figure 2: Analytical decision tree for validating molecular identity and purity.

Pharmaceutical Utility

The This compound scaffold is a "privileged structure" in medicinal chemistry, often utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][6]

Fluorine Bioisosterism

The substitution of Hydrogen with Fluorine at the para-position of the benzyl ring serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the biologically vulnerable para-position, significantly extending the half-life (

    
    ) of the compound [1].[1][6]
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, which is essential for CNS-active drugs targeting NMDA or 5-HT receptors.[1][6]

Target Applications
  • NMDA Receptor Antagonists: Analogues of this structure are investigated for neuroprotective effects, similar to Ifenprodil , which contains a benzyl-piperidine moiety.[1][6]

  • Monoamine Reuptake Inhibitors: The scaffold provides the necessary spatial arrangement to interact with the aspartate residue in the binding pocket of serotonin (SERT) and dopamine (DAT) transporters.[1][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176724921, this compound.[1][6] Retrieved from [Link][1][6]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1][6] Journal of Medicinal Chemistry.[1][6] (Contextual grounding for Fluorine bioisosterism).

Sources

An In-Depth Technical Guide to the Structure and Structure-Activity Relationship (SAR) of 2-(4-Fluoro-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-(4-Fluoro-benzyl)-piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, prized for its structural versatility and its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its three-dimensional and flexible nature allows for the creation of a diverse array of derivatives with a wide spectrum of pharmacological activities. When combined with a benzyl group, the resulting benzylpiperidine motif offers a valuable scaffold for interacting with various biological targets, often through crucial cation-π interactions with target proteins.[2] The introduction of a fluorine atom to the benzyl ring, as seen in this compound, further enhances the therapeutic potential of this scaffold. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

This technical guide provides a comprehensive overview of the this compound core structure, its synthesis, and a detailed analysis of its Structure-Activity Relationships (SAR) across various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Core Structure and Physicochemical Properties

The foundational structure of this compound consists of a piperidine ring substituted at the 2-position with a benzyl group, which in turn is substituted at the 4-position of the phenyl ring with a fluorine atom.

PropertyValue
Molecular Formula C₁₂H₁₆FN
Molecular Weight 193.26 g/mol
IUPAC Name 2-(4-fluorobenzyl)piperidine
SMILES FC1=CC=C(C=C1)CC2CCCCN2
InChI Key KUKWYHPWSGHNAN-UHFFFAOYSA-N

The presence of the basic nitrogen atom in the piperidine ring allows for the formation of salts, which can improve the compound's solubility and handling properties. The stereochemistry at the C2 position of the piperidine ring is a critical determinant of biological activity, with the (R) and (S) enantiomers often exhibiting different potencies and selectivities.

Synthetic Strategies: Accessing the this compound Core

Several synthetic routes can be employed to construct the this compound scaffold. The choice of a particular method often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Experimental Protocol: Nucleophilic Substitution

A common and direct method involves the nucleophilic substitution of a suitable piperidine precursor with a 4-fluorobenzyl halide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Addition of Electrophile: Slowly add 1-(bromomethyl)-4-fluorobenzene (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Experimental Protocol: Reductive Amination

An alternative approach involves the reductive amination of a piperidine precursor with 4-fluorobenzaldehyde.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-formylpiperidine (1.0 eq) and 4-fluoroaniline (1.0 eq) in a suitable solvent like methanol or dichloromethane. Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, and purify as described in the nucleophilic substitution protocol.

G cluster_synthesis Synthetic Pathways to this compound Piperidine Piperidine Product1 This compound Piperidine->Product1 + 4-Fluorobenzyl halide (Nucleophilic Substitution) Formylpiperidine Formylpiperidine Formylpiperidine->Product1 + 4-Fluoroaniline (Reductive Amination) G cluster_sar SAR of this compound Derivatives cluster_piperidine Piperidine Ring Modifications cluster_benzyl Benzyl Ring Modifications Core This compound Core N_Sub N-Substitution Core->N_Sub Alters basicity and target interaction Ring_Sub Ring Substitution Core->Ring_Sub Influences conformation and binding F_Pos Fluorine Position Core->F_Pos Impacts electronics and metabolism Other_Sub Other Substituents Core->Other_Sub Modulates lipophilicity and steric interactions Activity Biological Activity (DAT, AChE, etc.) N_Sub->Activity Affects Ring_Sub->Activity Affects F_Pos->Activity Affects Other_Sub->Activity Affects

Caption: Key structural modifications influencing the biological activity of the this compound scaffold.

NMDA Receptor Antagonism

The 4-benzylpiperidine moiety is a central structural element of potent N-methyl-d-aspartate (NMDA) receptor antagonists that target the GluN2B subunit. [3]These compounds have potential applications in the treatment of neurodegenerative diseases.

Key SAR Insights:

  • Fluorination for PET Imaging: The introduction of fluorine, particularly the ¹⁸F isotope, is a key strategy for developing ligands for positron emission tomography (PET) imaging of NMDA receptors in the brain. [3]* Flexibility of the Linker: Studies have shown that replacing the rigid piperidine ring with more flexible fluorinated ω-phenylalkylamino groups can be tolerated in some scaffolds, leading to high GluN2B affinity. [3]This suggests that the distance and orientation between the fluorophenyl group and the core scaffold are critical for binding.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a variety of in vitro and in vivo assays can be employed.

In Vitro Assay: Radioligand Binding Assay for DAT Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the dopamine transporter.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (hDAT).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4 °C) for a defined period to allow for binding equilibrium to be reached.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Assay: Ellman's Method for AChE Inhibition

This colorimetric assay measures the activity of acetylcholinesterase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the acetylcholinesterase enzyme.

  • Assay Procedure: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compound for a set period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.

  • Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value. [4]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential for developing potent and selective modulators of various CNS targets. The strategic incorporation of a fluorine atom on the benzyl ring offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a library of this compound analogs with systematic modifications to both the piperidine and benzyl rings is needed to build more detailed QSAR models.

  • Stereoselective synthesis and evaluation: The development of efficient stereoselective synthetic routes and the separate biological evaluation of the (R) and (S) enantiomers are crucial for optimizing potency and reducing off-target effects.

  • Exploration of novel targets: The versatile nature of this scaffold suggests that it may have utility against a broader range of biological targets beyond those discussed in this guide. High-throughput screening of this compound-based libraries could uncover novel therapeutic applications.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights presented in this guide, researchers can accelerate the design and development of novel therapeutics based on the this compound core.

References

  • Gund, T. M., & Glennon, R. A. (1998). QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. Journal of Computer-Aided Molecular Design, 12(6), 603–612.
  • Chen, Z., et al. (1998). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 41(26), 5269–5275.
  • Kozioł, A., et al. (2022). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2134-2151.
  • Gao, Y., et al. (1998). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 41(15), 2745–2753.
  • NeuroQuantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 20(20), 950-956.
  • Romagnoli, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177.
  • Hosseinzadeh, L., et al. (2020). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Pharmaceutical and Biomedical Research, 6(3), 209-218.
  • Neuber, C., et al. (2018). Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. ChemMedChem, 13(23), 2537–2547.
  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate.
  • Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic Chemistry, 119, 105578.
  • Dunn, M. R., et al. (2021).
  • Carreiras, M. C., et al. (2001). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(16), 2187–2190.
  • Wiehe, A., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 22(10), e202500593.
  • Gonec, T., et al. (2020). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 25(18), 4218.
  • Konc, J., et al. (2015). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Current Pharmaceutical Design, 21(35), 5138–5156.
  • Jampilek, J., et al. (2015).
  • Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. Cuestiones de Fisioterapia, 54(2), 1594-1611.
  • ResearchGate. (2025). Synthesis and biological screening of some piperidine substituted benzimidazoles.
  • Barreca, M. L., et al. (2022). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 27(19), 6542.
  • Likhitwitayawuid, K., et al. (2018). Synthesis, Antiacetylcholinesterase Activity, and Molecular Dynamics Simulation of Aporphine–benzylpyridinium Conjugates. ACS Medicinal Chemistry Letters, 9(11), 1134–1139.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829.
  • SAR for a novel series of dopamine D4 receptor ligands. (2000). Bioorganic & Medicinal Chemistry Letters, 10(19), 2203-2206.
  • ResearchGate. (n.d.). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases.

Sources

2-(4-Fluoro-benzyl)-piperidine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Fluoro-benzyl)-piperidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a significant pharmacophore in modern medicinal chemistry, serving as a foundational structure for a diverse array of centrally active agents. This technical guide provides a comprehensive analysis of the mechanism of action associated with this chemical entity and its derivatives. We will delve into its primary molecular targets, the associated signaling pathways, and the experimental methodologies employed to elucidate its complex pharmacology. This document is intended to be a resource for researchers and drug development professionals, offering insights into the structure-activity relationships and therapeutic potential of this versatile compound class.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in the design of pharmaceuticals, prized for its structural versatility and its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its three-dimensional and flexible nature allows for the creation of a wide range of derivatives with diverse pharmacological activities.[1] When combined with a 4-fluorobenzyl group, the resulting molecule gains specific properties that influence its interaction with biological targets. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the compound.[3] This combination has led to the exploration of this compound derivatives across a spectrum of therapeutic areas, including neuroscience, oncology, and inflammatory diseases.[2][4]

Primary Molecular Targets and Mechanisms of Action

Derivatives of the this compound scaffold are not monolithic in their action; they exhibit promiscuity, binding to several key receptors and transporters within the central nervous system (CNS). The specific substitution pattern on the piperidine ring and the nature of the linkage to the fluorobenzyl moiety dictate the primary target and the resulting pharmacological effect.

Sigma (σ) Receptors: A Key Interaction Hub

A significant body of research has identified the sigma receptors, σ1 and σ2, as high-affinity targets for benzylpiperidine derivatives.[5] These receptors are unique proteins implicated in a variety of cellular functions and are considered important targets for therapeutic intervention in CNS disorders, pain, and cancer.[6][7]

  • Sigma-1 (σ1) Receptor: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating cellular functions such as calcium signaling, ion channel activity, and neuronal survival. Ligands for the σ1 receptor can act as agonists or antagonists, leading to a range of downstream effects. Several benzylpiperidine derivatives have been developed as high-affinity σ1 receptor ligands, with some exhibiting potent modulatory effects.[7][8] The interaction is thought to involve a key ionic interaction between the protonated piperidine nitrogen and the glutamate 172 residue in the receptor's binding site, along with hydrophobic interactions of the benzyl group.[7]

  • Sigma-2 (σ2) Receptor: The σ2 receptor, recently identified as transmembrane protein 97 (TMEM97), is also a promising therapeutic target, particularly in oncology, due to its overexpression in various tumor cell lines.[9] Ligands that bind to the σ2 receptor can induce apoptosis in cancer cells.[6] Fluorescently tagged benzylpiperidine derivatives have been developed as tools to study the cellular localization and function of σ2 receptors.[10]

Table 1: Binding Affinities of Representative Benzylpiperidine Derivatives at Sigma Receptors

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
Compound 52 (a benzylpiperidine derivative)56.4 (MOR) / 11.0 (σ1R)-[5]
PB212 derivative (a piperidine derivative)--[10]
N-[(4-methoxyphenoxy)ethyl]piperidines0.89–1.49-[8]
N-[(p-chlorophenoxy)ethyl]piperidines0.34–1.18-[8]
Trifluoromethyl indazole analog 12c0.7-[7]

Diagram 1: Simplified Signaling Pathway for σ1 Receptor Ligands

sigma1_pathway Ligand 2-(4-Fluoro-benzyl)- piperidine Derivative Sigma1R σ1 Receptor (ER) Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Activates Downstream Modulation of Ion Channels & Cell Signaling Ca_release->Downstream

Caption: Interaction of a benzylpiperidine ligand with the σ1 receptor can modulate calcium signaling.

Dopamine and Serotonin Systems: Modulating Neurotransmission

The 4-fluorobenzylpiperidine core is also a key feature in ligands targeting monoamine transporters and receptors, which are critical for regulating mood, cognition, and motor control.

  • Dopamine Transporter (DAT): Certain derivatives have been engineered to exhibit high affinity for the dopamine transporter, acting as dopamine uptake inhibitors.[11] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration of dopamine available to bind to postsynaptic receptors, leading to stimulant-like effects.[11]

  • Dopamine D4 and D2 Receptors: Some 4-fluorobenzylpiperidine analogs show a high affinity for the D4 receptor and a lower affinity for the D2 receptor.[12][13] This receptor profile is characteristic of some atypical antipsychotic drugs, which are thought to exert their therapeutic effects by modulating dopaminergic and serotonergic pathways.[13]

  • Serotonin 5-HT2A Receptors: High affinity for the 5-HT2A receptor is another common feature of this compound class.[13] Antagonism at this receptor is a key mechanism of action for many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects.[14]

  • Monoamine Releasing Properties: The parent compound, 4-benzylpiperidine, acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin.[15] This suggests that some derivatives of this compound may also possess monoamine releasing capabilities.

Other Potential Molecular Targets

The versatility of the this compound scaffold has led to its investigation in the context of other molecular targets:

  • Cholinesterases (AChE and BChE): Benzylpiperidine-linked benzimidazolinones have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[16] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease.[16]

  • Histone Deacetylase (HDAC): Spiro[chromane-2,4'-piperidine] derivatives incorporating a 4-fluorobenzyl group have been identified as histone deacetylase (HDAC) inhibitors.[4] HDAC inhibitors are a class of anticancer agents that work by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest and apoptosis.[4]

Experimental Methodologies for Mechanistic Elucidation

A variety of in vitro and in vivo experimental techniques are employed to characterize the mechanism of action of this compound derivatives.

In Vitro Assays
  • Radioligand Binding Assays: This is a fundamental technique used to determine the binding affinity of a compound for a specific receptor or transporter. It involves competing the unlabeled test compound with a radiolabeled ligand of known high affinity for the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.[11]

    Step-by-Step Protocol for Radioligand Binding Assay:

    • Preparation of Membranes: Homogenize tissue or cells expressing the target receptor and isolate the membrane fraction by centrifugation.

    • Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound.

    • Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

  • Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target. Examples include measuring changes in intracellular calcium levels, enzyme activity, or neurotransmitter uptake.[11]

In Vivo Studies
  • Behavioral Models: Animal models are used to assess the physiological and behavioral effects of the compounds. For example, locomotor activity studies can indicate stimulant or sedative properties, while models of catalepsy can predict the likelihood of extrapyramidal side effects for potential antipsychotics.[11][13]

  • Receptor Occupancy Studies: These studies, often conducted using positron emission tomography (PET), determine the extent to which a compound binds to its target receptor in the living brain at different doses. This information is crucial for establishing a dose-response relationship and for predicting therapeutic efficacy.[13]

Diagram 2: Experimental Workflow for Characterizing a Novel this compound Derivative

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki for various targets) Functional Functional Assays (e.g., Neurotransmitter Uptake) Binding->Functional Leads to Behavioral Behavioral Models (e.g., Locomotor Activity) Functional->Behavioral Occupancy Receptor Occupancy (e.g., PET studies) Behavioral->Occupancy SAR Structure-Activity Relationship (SAR) Analysis Occupancy->SAR Synthesis Synthesis of Novel This compound Derivative Synthesis->Binding Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for the preclinical evaluation of a novel benzylpiperidine derivative.

Summary of Pharmacological Effects and Therapeutic Potential

The diverse mechanisms of action of this compound derivatives translate into a broad range of potential pharmacological effects and therapeutic applications:

  • Antipsychotic Activity: Compounds with high affinity for D4 and 5-HT2A receptors and lower affinity for D2 receptors are promising candidates for the development of atypical antipsychotics with an improved side-effect profile.[13]

  • Analgesic Effects: Dual-acting μ-opioid receptor (MOR) agonists and σ1 receptor antagonists from the benzylpiperidine class have shown potent antinociceptive effects in various pain models with reduced opioid-related side effects.[5]

  • Neuroprotective Properties: Modulation of σ1 receptors can influence neuronal survival and plasticity, suggesting a potential role for these compounds in the treatment of neurodegenerative diseases.

  • Anticancer Activity: As HDAC inhibitors and σ2 receptor ligands that can induce apoptosis, certain derivatives are being explored for their potential as anticancer agents.[4][6]

  • Treatment of Substance Abuse: Ligands for the dopamine transporter may have applications in the treatment of cocaine addiction.[11]

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutics. Its ability to interact with a wide range of biologically important targets, including sigma receptors, monoamine transporters, and various enzymes, underscores its significance in medicinal chemistry. A thorough understanding of the intricate mechanisms of action of these compounds, elucidated through a combination of in vitro and in vivo experimental approaches, is paramount for the successful development of new drugs with improved efficacy and safety profiles. Future research in this area will likely focus on optimizing the selectivity of these compounds for specific targets to minimize off-target effects and on further exploring their therapeutic potential in a variety of disease states.

References

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Wikipedia. 2C (psychedelics). [Link]

  • . A focus on piperidine and piperazine scaffolds. [Link]

  • PubMed Central. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. [Link]

  • ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

  • PubMed. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. [Link]

  • Università di Torino. Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. [Link]

  • Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Wikipedia. 4-Benzylpiperidine. [Link]

  • PubMed. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • NIH. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • PubMed Central. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]

  • PubMed. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). [Link]

  • PubMed. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]

Sources

2-(4-Fluoro-benzyl)-piperidine: A Privileged Scaffold for NR2B Antagonism and Monoamine Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-Fluoro-benzyl)-piperidine scaffold represents a critical chemotype in modern neuropharmacology.[1] Structurally characterized by a piperidine ring substituted at the C2 position with a para-fluorinated benzyl moiety, this architecture serves as a versatile template for two distinct therapeutic classes: GluN2B-selective NMDA receptor antagonists (for depression and neuroprotection) and Monoamine Transporter inhibitors (for ADHD and narcolepsy).

This technical guide dissects the synthetic methodologies, structure-activity relationships (SAR), and pharmacological protocols required to exploit this scaffold. Unlike the 4-benzyl isomers (e.g., Ifenprodil), the C2-substituted analogs offer unique conformational rigidity, influencing metabolic stability and receptor subtype selectivity.

Structural Architecture & SAR Analysis

The pharmacological divergence of this scaffold relies heavily on the "Linker Rule"—the nature of the substituent on the piperidine nitrogen.

The Fluorine Effect (Bioisosterism)

The inclusion of the fluorine atom at the para-position of the benzyl ring is not arbitrary; it serves three critical medicinal chemistry functions:

  • Metabolic Blockade: It prevents rapid oxidative metabolism (hydroxylation) at the biologically vulnerable para-position, significantly extending the compound's half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability without adding significant steric bulk.
    
  • Electronic Effects: The electronegativity of fluorine pulls electron density from the aromatic ring, altering

    
     stacking interactions within the binding pocket (specifically with aromatic residues like Tyr or Phe in the receptor).
    
The C2-Piperidine "Switch"

While 4-benzylpiperidines (like Ifenprodil) are classic NR2B antagonists, the 2-benzyl regioisomer alters the vector of the nitrogen lone pair relative to the aromatic ring.

  • Bare Amine / Small N-Alkyls: Function primarily as Dopamine/Norepinephrine Transporter (DAT/NET) inhibitors . The 2-benzyl group mimics the steric profile of methylphenidate.

  • Bulky N-Substituents (e.g., Phenylethanol): Shift affinity toward the NMDA GluN2B allosteric site . The bulky group occupies the hydrophobic pocket at the GluN1/GluN2B interface, locking the receptor in a closed, non-conducting state.

Visualizing the SAR Logic

SAR_Logic Scaffold This compound (Core) Fluorine 4-Fluoro Group (Metabolic Stability) Scaffold->Fluorine Para-position Piperidine Piperidine Ring (Basic Amine) Scaffold->Piperidine Core N_Sub N-Substitution (The 'Switch') Piperidine->N_Sub Derivatization Target_DAT Target: DAT/NET (Stimulant/ADHD) N_Sub->Target_DAT If R = H, Me Target_NR2B Target: NMDA GluN2B (Neuroprotection/Depression) N_Sub->Target_NR2B If R = Hydroxy-phenyl-ethyl

Figure 1: The Structure-Activity Relationship (SAR) map illustrating how N-substitution dictates the pharmacological target of the this compound core.

Synthetic Strategies

To ensure high purity and stereochemical control, we recommend two distinct pathways. Method A is suitable for rapid generation of racemic leads, while Method B is preferred for enantioselective synthesis.

Method A: Direct Alkylation (The "Benchchem" Route)

Best for: Rapid analog generation, racemic mixtures.

Reaction Logic: This utilizes the nucleophilic nature of the piperidine nitrogen. However, to achieve C2-benzylation rather than N-benzylation, one must use a Directed


-Lithiation  approach on an N-protected precursor.
  • Protection: Protect piperidine with N-Boc.

  • Lithiation: Treat N-Boc-piperidine with sec-BuLi/TMEDA at -78°C. The Boc group directs lithiation to the

    
     (C2) position via complexation.
    
  • Alkylation: Add 4-fluorobenzyl bromide.

  • Deprotection: TFA/DCM removes the Boc group.

Method B: Reduction of Pyridinium Salts (The "Scale-Up" Route)

Best for: Large scale, high yield.

Reaction Logic: Pyridines are flat and easier to substitute. Subsequent hydrogenation yields the piperidine.[2]

  • Grignard Addition: React 2-cyanopyridine or N-acylpyridinium salt with (4-fluorobenzyl)magnesium bromide.

  • Hydrogenation: Catalytic hydrogenation (

    
    , 
    
    
    
    or
    
    
    ) reduces the pyridine ring to piperidine.
    • Note: Using chiral catalysts here can induce enantioselectivity.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: N-Boc-Piperidine Step1 Intermediate: α-Lithio-N-Boc-Piperidine Start->Step1 Directed Lithiation Reagent1 Reagent: sec-BuLi / TMEDA (-78°C) Reagent1->Step1 Reagent2 Electrophile: 4-Fluorobenzyl Bromide Step2 Alkylation: C-C Bond Formation Reagent2->Step2 Step1->Step2 Step3 Deprotection: TFA / DCM Step2->Step3 N-Boc Removal Product Final Product: This compound Step3->Product

Figure 2: Synthetic pathway via Directed


-Lithiation (Beak's Method), ensuring C2-regioselectivity.

Experimental Protocols

Synthesis Protocol: this compound (Racemic)

Objective: Synthesis of the core scaffold via


-lithiation.

Materials:

  • N-Boc-piperidine (10 mmol)

  • sec-Butyllithium (1.4 M in cyclohexane, 12 mmol)

  • TMEDA (Tetramethylethylenediamine, 12 mmol)

  • 4-Fluorobenzyl bromide (12 mmol)

  • Anhydrous THF (50 mL)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add N-Boc-piperidine, TMEDA, and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add sec-BuLi dropwise over 20 minutes. Critical: Maintain temperature below -70°C to prevent Boc migration or decomposition. Stir for 1 hour at -78°C.

  • Alkylation: Dissolve 4-fluorobenzyl bromide in 5 mL THF and add dropwise to the lithiated mixture.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated

    
     solution (20 mL). Extract with EtOAc (3 x 50 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify the N-Boc intermediate via flash chromatography (Hexane/EtOAc 9:1).
    
  • Deprotection: Dissolve intermediate in DCM (20 mL) and add TFA (5 mL). Stir at RT for 2 hours. Basify with NaOH (1M) to pH 10, extract with DCM, and concentrate to yield the free amine oil.

Pharmacological Validation: Radioligand Binding Assay (NR2B)

Objective: Determine affinity (


) of N-substituted derivatives for the GluN2B subunit.

Materials:

  • Radioligand:

    
    Ifenprodil (Specific for NR2B allosteric site).
    
  • Tissue: Rat forebrain membrane homogenates (rich in NR2B).

  • Non-specific blocker: 10

    
    M Spermine (to block polyamine sites if necessary) or unlabeled Ifenprodil.
    

Procedure:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      Ifenprodil (Final conc: 5 nM).
  • Equilibrium: Incubate at 4°C for 2 hours . Note: Low temperature prevents receptor degradation and reduces non-specific binding.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Summary & Reference Values

When characterizing derivatives of this scaffold, the following reference values are typical for valid "hits" in drug discovery campaigns.

Compound ClassN-SubstituentTargetTypical

(nM)
Biological Effect
Core Scaffold H (Free Amine)DAT / NET50 - 200Psychostimulant / Wakefulness
NR2B Ligand 4-OH-phenyl-ethylGluN2B5 - 30Neuroprotection / Antidepressant
Sigma Ligand Benzyl / AlkylSigma-1 (

)
10 - 100Analgesia / Anti-allodynic

Future Outlook: The "Separation" Challenge

The primary challenge with this compound derivatives is selectivity .

  • The Goal: Develop pure NR2B antagonists that do not cross-react with the Dopamine Transporter (to avoid abuse potential) or hERG channels (cardiotoxicity).

  • The Solution: Recent trends involve rigidifying the linker between the piperidine nitrogen and the distal aromatic ring, or introducing polar groups on the piperidine ring (C3/C4 positions) to reduce lipophilicity and exclude DAT binding while maintaining the specific hydrophobic interactions required for the NR2B allosteric pocket.

References

  • BenchChem. (n.d.). This compound | 67157-30-6 | Specific Routes to Synthesis.[2] Retrieved from

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. Retrieved from

  • Layton, M. E., et al. (2006). Synthesis and SAR of piperidine-based NR2B-selective NMDA antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines. Journal of Organic Chemistry. Retrieved from 
    
  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors.[3] Molecular Pharmacology. Retrieved from

  • Mach, R. H., et al. (2011). Development of Sigma-1 Receptor Ligands for the Treatment of Pain. Journal of Medicinal Chemistry. Retrieved from

Sources

2-(4-Fluoro-benzyl)-piperidine: A Versatile Pharmacophore in Neuroprotection and Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the role of 2-(4-Fluoro-benzyl)-piperidine in neuroscience research.

Executive Summary

This compound is a specialized piperidine scaffold that serves as a critical pharmacophore in neuroscience drug discovery. While structurally related to classic neuroactive agents like Ifenprodil (GluN2B antagonist) and Methylphenidate (DAT inhibitor), this specific 2-substituted isomer has emerged as a key building block for plasmin inhibitors targeting stroke and traumatic brain injury (TBI) , as well as a probe for Sigma-1 receptor modulation and NAPE-PLD inhibition . Its 4-fluorobenzyl moiety confers metabolic stability and optimized lipophilicity, making it an essential tool for exploring the blood-brain barrier (BBB) permeability of neuroprotective agents.

Part 1: Core Mechanism & Pharmacological Roles

Modulation of Fibrinolysis in Stroke and TBI

The most distinct and authoritative role of this compound derivatives lies in the modulation of the plasminogen/plasmin system .

  • Mechanism: In the context of neurovascular injury (ischemic stroke or TBI), excessive fibrinolysis can lead to hemorrhagic transformation. Derivatives of this scaffold (e.g., carboxamide or isoxazolone analogs) act as antifibrinolytics , inhibiting plasmin-induced proteolysis.

  • Neuroprotection: By stabilizing the blood-brain barrier (BBB) and preventing plasmin-mediated degradation of extracellular matrix proteins (laminin, fibronectin), these agents reduce edema and hemorrhagic risk following reperfusion therapy.

GluN2B-Selective NMDA Receptor Antagonism

The 2-benzylpiperidine core is a structural isomer of the 4-benzylpiperidine moiety found in Ifenprodil , the prototypical GluN2B-selective antagonist.

  • Structure-Activity Relationship (SAR): The shift of the benzyl group from the C4 to the C2 position alters the conformational fit within the GluN2B amino-terminal domain (ATD).

  • Research Utility: this compound serves as a "molecular ruler" to probe the steric tolerance of the GluN2B allosteric pocket. The fluorine atom at the para position mimics the electronic properties of hydroxyl groups found in potent antagonists while preventing rapid metabolic hydroxylation.

Emerging Role: NAPE-PLD Inhibition

Recent studies identify 2-benzylpiperidines as scaffolds for inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) , the enzyme responsible for synthesizing anandamide (an endocannabinoid).

  • Significance: Inhibiting NAPE-PLD modulates endocannabinoid signaling, influencing stress, anxiety, and neuroinflammation pathways.

Part 2: Chemical Properties & Synthesis

Physicochemical Profile[1][2]
  • Lipophilicity (cLogP): ~3.2 – 3.5 (Predicted). High BBB permeability.

  • pKa: ~9.5 (Piperidine nitrogen). Exists predominantly as a cation at physiological pH, facilitating interaction with aspartate/glutamate residues in receptor binding pockets.

  • Fluorine Effect: The C4-fluorine enhances metabolic stability against CYP450 oxidation at the benzylic para-position and increases binding affinity via dipole-dipole interactions.

Synthetic Pathway (Self-Validating Protocol)

The following protocol outlines the synthesis of the core scaffold, derived from pyridine precursors.

Protocol 1: Synthesis of this compound

Reagents: 2-Benzylpyridine, 1-Bromo-4-fluorobenzene (if coupling) or 2-(4-fluorobenzyl)pyridine, PtO2 (Adams' catalyst), Acetic Acid, Hydrogen gas.

  • Precursor Preparation: Start with 2-(4-fluorobenzyl)pyridine . If unavailable, synthesize via lithiation of 2-picoline and alkylation with 4-fluorobenzyl bromide.

  • Hydrogenation (Reduction of Pyridine):

    • Dissolve 2-(4-fluorobenzyl)pyridine (10 mmol) in Glacial Acetic Acid (20 mL).

    • Add PtO2 (5 mol%).

    • Pressurize with H2 gas (50 psi) in a Parr shaker.

    • Reaction Condition: Stir at RT for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Filter catalyst through Celite.

    • Concentrate filtrate under vacuum.

    • Basify residue with 1M NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) (3x).

  • Purification:

    • Dry organic layer over MgSO4.

    • Purify via Flash Column Chromatography (Silica gel; Gradient: 0-10% MeOH/DCM with 1% NH4OH).

  • Validation:

    • 1H NMR (CDCl3): Verify diagnostic multiplets for piperidine ring (1.2–3.0 ppm) and aromatic signals (6.9–7.2 ppm). Absence of pyridine aromatic protons confirms reduction.

Part 3: Experimental Workflows & Visualization

Workflow 1: In Vitro Plasmin Inhibition Assay

To validate the neuroprotective potential of this compound derivatives.

Materials: Human Plasmin, Chromogenic Substrate (S-2251), Buffer (Tris-HCl pH 7.4).

  • Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute in Tris buffer.

  • Incubation: Mix Plasmin (5 nM final) with test compound (0.1 nM – 10 µM) in 96-well plate. Incubate 15 min at 37°C.

  • Reaction: Add Chromogenic Substrate S-2251 (0.5 mM).

  • Measurement: Monitor Absorbance at 405 nm every 30s for 20 min.

  • Analysis: Calculate IC50 based on initial velocity (Vmax) inhibition.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual role of the scaffold in Neuroprotection (via Plasmin) and Neuromodulation (via GluN2B/NAPE-PLD).

G Compound 2-(4-Fluoro-benzyl)- piperidine Scaffold Plasmin Plasminogen/Plasmin System Compound->Plasmin Derivatization GluN2B NMDA Receptor (GluN2B Subunit) Compound->GluN2B Allosteric Antagonism NAPEPLD NAPE-PLD Enzyme Compound->NAPEPLD Inhibition Fibrinolysis Inhibit Fibrinolysis (Stabilize Clot) Plasmin->Fibrinolysis Blocks Excitotoxicity Block Excitotoxicity (Ca2+ Influx) GluN2B->Excitotoxicity Reduces Anandamide Modulate Anandamide (Endocannabinoid) NAPEPLD->Anandamide Regulates BBB BBB Integrity (Reduced Edema) Fibrinolysis->BBB Preserves Stroke Stroke/TBI Neuroprotection BBB->Stroke Excitotoxicity->Stroke Mood Anxiety/Stress Modulation Anandamide->Mood

Caption: Mechanistic pathways of this compound in neuroprotection (Stroke/TBI) and neuromodulation.

Part 4: Quantitative Data Summary

Table 1: Comparative Pharmacological Profile of Benzylpiperidine Scaffolds

Scaffold TypePrimary TargetKey SubstitutionNeuroscience Application
2-(4-F-benzyl)piperidine Plasmin / NAPE-PLD2-position (Chiral)Stroke, TBI, Lipid Signaling
4-benzylpiperidine NMDA (GluN2B)4-position (Achiral core)Excitotoxicity, Depression (Ifenprodil)
2-benzylpiperidine MCH-1R / 5-HT2A2-positionObesity, Hallucinogen research
2-phenylpiperidine DAT / NET2-position (Phenyl)ADHD (Methylphenidate analogs)

References

  • Vertex Pharmaceuticals/Merck. (2012). Isoxazol-3(2H)-one analogs as therapeutic agents (Plasmin Inhibition). Patent EP2417131A1. Retrieved from .

  • Mock, E. D., et al. (2020).[1] Discovery of the First Selective and Brain-Penetrant Inhibitor of NAPE-PLD (LEI-401).[1] Nature Chemical Biology.[1] Retrieved from .

  • Mony, L., et al. (2009). Allosteric Modulators of NR2B-Containing NMDA Receptors: Molecular Mechanisms and Therapeutic Potential. British Journal of Pharmacology. Retrieved from .

  • Dunn, C. J., & Goa, K. L. (1999).[2] Tranexamic acid: a review of its use in surgery and other indications.[2] Drugs.[2][3][4] Retrieved from .

Sources

Technical Guide: Fluorobenzylpiperidine Scaffolds in Neuropharmacology

[1]

Executive Summary

Fluorobenzylpiperidine (FBP) derivatives represent a privileged structural class in medicinal chemistry, particularly within neuropsychopharmacology.[1] Characterized by a piperidine ring linked to a fluorinated benzene moiety, this scaffold serves as a critical pharmacophore for modulating GluN2B-containing NMDA receptors , Sigma (


) receptors5-HT

receptors

This guide synthesizes the structural utility, pharmacological mechanisms, and synthetic protocols for FBP compounds. It is designed for drug discovery scientists targeting rapid-acting antidepressants, neuroprotective agents, and atypical antipsychotics.[1]

Part 1: Chemical Architecture & SAR

The FBP scaffold owes its pharmacological versatility to the specific positioning of the fluorine atom and the linker flexibility.

The Fluorine Effect

The incorporation of fluorine on the benzyl ring is not merely bioisosteric; it fundamentally alters the physicochemical profile:

  • Metabolic Stability: Blockade of para-oxidation (in 4-FBP) by Cytochrome P450 enzymes extends half-life (

    
    ).[1]
    
  • Lipophilicity: Increases

    
    , enhancing Blood-Brain Barrier (BBB) penetration.[1]
    
  • Electronic Effects: The electronegativity of fluorine influences the

    
    -stacking interactions with aromatic residues (e.g., Tyr, Trp) in receptor binding pockets (specifically the GluN2B allosteric site).
    
Structure-Activity Relationship (SAR) Table
Structural DomainModificationPharmacological Outcome
N-Substituent Benzyl groupCritical for GluN2B selectivity (fits hydrophobic pocket).
Phenyl Ring 4-FluoroOptimal for metabolic stability and

affinity.[1]
Piperidine Ring 4-Benzyl/4-PhenylEnhances GluN2B antagonism (Ifenprodil-like profile).[1]
Linker Ethyl vs. PropylEthyl linkers often favor 5-HT/DA transporter affinity; Propyl favors

receptors.[1]

Part 2: Pharmacological Mechanisms

The therapeutic value of FBPs stems from their "selectivity-within-complexity." They avoid the psychotomimetic side effects of pan-NMDA blockers (like Ketamine or MK-801) by targeting specific subunits.[1]

GluN2B-Selective NMDA Antagonism

Compounds like Ro 25-6981 and Ifenprodil derivatives utilize the FBP motif to bind to the N-terminal domain (NTD) of the GluN2B subunit.

  • Mechanism: Non-competitive, activity-dependent inhibition.[1]

  • Outcome: Prevents excessive

    
     influx during excitotoxicity (ischemia) without blocking physiological synaptic transmission required for memory (LTP).[1]
    
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by FBP antagonists, distinguishing between therapeutic neuroprotection and antidepressant effects.

Gcluster_legendPathway OutcomeGluN2BGluN2B-NMDA ReceptorCa_InfluxCa2+ InfluxGluN2B->Ca_InfluxModulatesFBPFluorobenzylpiperidine(Antagonist)FBP->GluN2BAllosteric InhibitionCaMKIICaMKII / ERKCa_Influx->CaMKIIPhysiological LevelnNOSnNOS ActivationCa_Influx->nNOSExcessive LevelCREBCREB PhosphorylationCaMKII->CREBNONitric Oxide (NO)nNOS->NOBDNFBDNF Synthesis(Synaptic Plasticity)CREB->BDNFCellDeathExcitotoxicity / Cell DeathNO->CellDeath

Caption: Selective blockade of GluN2B by FBPs inhibits the excitotoxic nNOS pathway while preserving CaMKII-mediated neuroplasticity.

Part 3: Therapeutic Applications[2]

Rapid-Acting Antidepressants

Similar to Ketamine, GluN2B-selective FBPs induce rapid synaptogenesis.[1]

  • Key Agents: Derivatives of Traxoprodil and Ro 25-6981 .[1]

  • Advantage: Reduced dissociation/hallucinations compared to channel blockers.[1]

Antipsychotics (5-HT Inverse Agonism)

The FBP moiety is present in Pimavanserin (ACP-103) , an inverse agonist at 5-HT

1
  • Role: The 4-fluorobenzyl group provides steric bulk and lipophilicity necessary for the inverse agonist conformation in the receptor pocket.

Part 4: Experimental Protocols

Synthesis of 4-(4-Fluorobenzyl)piperidine (Core Intermediate)

This protocol describes the reductive amination of 4-fluorobenzaldehyde with a piperidine precursor, a standard method for generating the FBP core.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Piperidine derivative (e.g., 4-piperidone or substituted piperidine) (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (Solvent)

Workflow Diagram:

SynthesisStartStart:4-Fluorobenzaldehyde+ PiperidineImineImine Formation(DCM, AcOH, 30 min)Start->ImineReductionReduction(Add STAB, 12h, RT)Imine->ReductionQuenchQuench(Sat. NaHCO3)Reduction->QuenchWorkupExtraction (DCM)& Drying (MgSO4)Quench->WorkupProductFinal Product:4-(4-Fluorobenzyl)piperidineWorkup->Product

Caption: One-pot reductive amination pathway for synthesizing the FBP scaffold.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 4-fluorobenzaldehyde (10 mmol) and the piperidine amine (10 mmol) in anhydrous DCM (50 mL). Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench: Slowly add saturated aqueous

    
     (30 mL) to quench unreacted hydride. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 30 mL).[1] Combine organic phases.[1]

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure free base.
    
Radioligand Binding Assay (GluN2B Affinity)

To validate the synthesized compound's affinity.[1]

  • Membrane Prep: Prepare synaptic membranes from rat forebrain or HEK293 cells expressing hGluN2B/GluN1.[1]

  • Ligand: Use

    
    -Ifenprodil (specific for GluN2B allosteric site).[1]
    
  • Incubation: Incubate membranes (100

    
    g protein) with 
    
    
    -Ifenprodil (2 nM) and varying concentrations of the test FBP compound (
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 2 hours at 4°C.
  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    using the Cheng-Prusoff equation.[1]

Part 5: Safety & Toxicology Profile

  • hERG Channel Inhibition: Many benzylpiperidines carry a risk of QT prolongation due to hERG blockade.[1] Fluorination at the para position often mitigates this risk compared to unsubstituted analogs, but electrophysiological screening is mandatory.[1]

  • Metabolic Activation: While fluorine blocks specific metabolic routes, the piperidine ring is susceptible to oxidation.[1] Metabolite identification studies (MetID) should focus on N-dealkylation products.[1]

References

  • Vertex Pharmaceuticals. (2020).[1] A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists. PubMed.[1][2] Link

  • National Institutes of Health (NIH). (2023).[1] GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress. PMC. Link

  • MDPI. (2023).[1] GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists. Link

  • PubChem. (2006).[1][2] N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide (Sigma Receptor Ligand).[2] Link[2]

  • Thermo Fisher Scientific. 4-(4-Fluorobenzyl)piperidine hydrochloride Product Page. Link

  • PubMed. (2019).[1] Pharmacological characterizations of the 'legal high' fluorolintane and isomers. Link

  • PubMed. (2006).[1][2] Pharmacological and behavioral profile of ACP-103 (Pimavanserin). Link

Methodological & Application

Application Note: In Vitro Characterization of Dopamine Transporter (DAT) Inhibition by 2-(4-Fluoro-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The dopamine transporter (DAT) is a transmembrane protein responsible for the reuptake of dopamine (DA) from the synaptic cleft, terminating the signal and recycling the neurotransmitter. 2-(4-Fluoro-benzyl)-piperidine represents a structural analog of the well-characterized 4-benzylpiperidine class of monoamine transporter inhibitors. While 4-benzylpiperidines are known for high DAT selectivity, the 2-benzyl isomer introduces steric constraints that may alter the binding mode, while the 4-fluoro substituent is typically employed to block metabolic oxidation and modulate lipophilicity.

This guide provides a rigorous, self-validating framework to characterize this compound’s pharmacological profile. We utilize two complementary assays:

  • Functional Uptake Assay: Determines the compound's ability to physiologically block dopamine transport (

    
    ).
    
  • Radioligand Binding Assay: Determines the compound's affinity (

    
    ) for the DAT recognition site, distinguishing between transport blocking and competitive binding.
    

Mechanism of Action

To interpret assay data, one must understand the competitive nature of benzylpiperidines. Unlike substrates (e.g., amphetamine) that induce reverse transport, benzylpiperidines generally act as non-transportable blockers, stabilizing the transporter in an outward-facing conformation.

DAT_Mechanism Synapse Synaptic Cleft (High DA Concentration) DAT_Open DAT (Outward-Facing) Synapse->DAT_Open Membrane Environment Cytosol Cytosol (Low DA Concentration) Complex_Sub DAT-DA Complex (Translocation) DAT_Open->Complex_Sub + DA Complex_Inhib DAT-Inhibitor Complex (Blocked/Steric Hindrance) DAT_Open->Complex_Inhib + Inhibitor (Competition) DA Dopamine (Substrate) Inhibitor This compound Complex_Sub->Cytosol Transport Complex_Inhib->Cytosol Transport Blocked

Figure 1: Competitive inhibition mechanism. The piperidine analog competes with dopamine for the orthosteric site, preventing the conformational change required for translocation.

Assay 1: Functional [³H]-Dopamine Uptake Inhibition

This is the "Gold Standard" functional assay. It measures the physiological consequence of drug binding.

Validated Cell System
  • Cell Line: HEK-293 or CHO cells stably expressing human DAT (hDAT).

  • Why: Transient transfections introduce high variability in transporter density (

    
    ), skewing kinetic data. Stable lines ensure consistent 
    
    
    
    .
Materials & Reagents
  • Radioligand: [³H]-Dopamine (Specific Activity: 20–40 Ci/mmol).

  • Test Compound: this compound (dissolved in DMSO; final assay DMSO < 0.1%).

  • Control Inhibitor: GBR 12909 (highly selective DAT inhibitor) or Mazindol.

  • Uptake Buffer (KRH): Krebs-Ringer-HEPES (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

    • Critical: Must include 0.1% Ascorbic Acid and 10 µM Pargyline to prevent dopamine oxidation and degradation by MAO enzymes, respectively.

Detailed Protocol

Step 1: Cell Preparation

  • Seed hDAT-HEK293 cells in 96-well plates (Poly-D-lysine coated) at 50,000 cells/well.

  • Incubate 24 hours at 37°C/5% CO₂ until confluent.

Step 2: Pre-Incubation (Equilibrium)

  • Aspirate growth medium and wash cells 2x with 200 µL warm KRH buffer.

  • Add 150 µL of KRH buffer containing the Test Compound (concentration range:

    
     to 
    
    
    
    M).
  • Incubate for 10 minutes at 25°C (Room Temp).

    • Why RT? 37°C increases uptake speed too much, making it hard to capture the linear phase. RT allows for precise kinetic control.

Step 3: Uptake Initiation

  • Add 50 µL of [³H]-Dopamine (Final concentration: 20–50 nM).

    • Note: The substrate concentration must be well below the

      
       of DAT (~1-2 µM) to ensure the assay remains in the linear range and follows first-order kinetics.
      
  • Incubate for 10 minutes at 25°C.

Step 4: Termination & Lysis

  • Rapidly aspirate buffer.

  • Immediately wash 3x with ice-cold KRH buffer.

    • Causality: Ice-cold buffer "freezes" the transporter conformation, instantly stopping uptake.

  • Lyse cells with 200 µL of 1% SDS or 0.1 N NaOH.

  • Transfer lysate to scintillation vials and count (CPM).

Assay 2: Radioligand Binding (Affinity)

This assay measures the physical affinity (


) of the molecule for the transporter, independent of transport function.
Ligand Selection[1]
  • Primary Ligand: [³H]-WIN 35,428 (also known as CFT).

  • Why: Unlike [³H]-Dopamine, WIN 35,428 is a high-affinity cocaine analog (

    
     ~ 10-20 nM) that is not transported. It provides a cleaner signal-to-noise ratio for binding sites.
    
Membrane Preparation
  • Harvest hDAT-HEK293 cells and homogenize in ice-cold Tris-sucrose buffer.

  • Centrifuge at 1,000 x g (remove debris).

  • Centrifuge supernatant at 40,000 x g (pellet membranes).

  • Resuspend pellet in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

Binding Protocol
  • Plate Setup: Use 96-well filter plates (glass fiber filters soaked in 0.1% PEI to reduce non-specific binding).

  • Reaction Mix (Total 250 µL):

    • 50 µL Membranes (10–20 µg protein).

    • 25 µL [³H]-WIN 35,428 (Final conc: 5–10 nM).

    • 25 µL Test Compound (this compound).

    • 150 µL Binding Buffer.

  • Non-Specific Binding (NSB): Define using 30 µM Cocaine or 10 µM Mazindol.

  • Incubation: 2 hours at 4°C (or 1 hour at RT).

    • Note: 4°C is preferred for WIN 35,428 to minimize ligand degradation and receptor internalization if using whole cells, though membranes are stable.

  • Filtration: Harvest using a vacuum manifold; wash 3x with ice-cold buffer. Count radioactivity.

Experimental Workflow & Data Logic

The following diagram illustrates the decision tree and workflow for validating the compound.

Workflow Start Compound: This compound Assay1 Assay 1: Uptake ([3H]-DA) Start->Assay1 Assay2 Assay 2: Binding ([3H]-WIN 35,428) Start->Assay2 Data1 Generate IC50 (Functional Potency) Assay1->Data1 Data2 Generate Ki (Binding Affinity) Assay2->Data2 Compare Calculate Ratio IC50 / Ki Data1->Compare Data2->Compare ResultA Ratio ~ 1 Classical Competitive Inhibitor Compare->ResultA ResultB Ratio > 10 Allosteric or Slow Dissociation Compare->ResultB

Figure 2: Experimental workflow for determining the mode of inhibition.

Data Analysis & Reporting

Data Calculation

Raw CPM (Counts Per Minute) must be converted to specific binding/uptake:



IC50 and Ki Determination

Fit the data to a non-linear regression (sigmoidal dose-response) to find the


.
For the Binding Assay, convert 

to the inhibition constant (

) using the Cheng-Prusoff equation :


  • 
     = Concentration of radioligand used.[1]
    
  • 
     = Dissociation constant of the radioligand (determined previously via saturation binding).
    
Interpretation of this compound[3]
  • Structural Context: 4-benzylpiperidines are potent DAT inhibitors. Shifting the benzyl group to the 2-position often introduces steric hindrance that may reduce affinity compared to the 4-isomer.

  • Electronic Effect: The 4-fluoro group withdraws electrons, potentially increasing the acidity of the piperidine nitrogen or altering pi-stacking interactions with DAT residues (e.g., Phe320).

  • Expected Result: If the

    
     is in the low nanomolar range (<100 nM), it is a potent inhibitor. If 
    
    
    
    > 1 µM, the 2-position shift likely disrupts the pharmacophore.
Summary Data Table Template
Parameter2-(4-F-benzyl)-piperidineControl (Cocaine)Control (GBR 12909)
Uptake

(nM)
[Experimental Value]~ 200 - 400~ 1 - 10
Binding

(nM)
[Calculated Value]~ 100 - 300~ 1 - 5
Hill Slope [~1.0 indicates 1:1 binding]1.01.0
Selectivity (DAT/SERT) [Requires SERT Assay]Non-selectiveHighly Selective

Troubleshooting & Self-Validation

  • High Non-Specific Uptake: If NSB is >20% of total binding, your wash steps are insufficient. Ensure washes are ice-cold and rapid.

  • Edge Effects: Do not use the outer wells of the 96-well plate for critical data points; fill them with water or media to maintain thermal/humidity consistency.

  • Ligand Depletion: Ensure that total bound radioactivity is <10% of the total added radioactivity. If >10%, the "free ligand" assumption in Cheng-Prusoff is violated.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Dopamine Transporter Binding and Uptake Assays. University of North Carolina at Chapel Hill. [Link]

  • Madras, B. K., et al. (1989). Cocaine receptors labeled by [3H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane. Molecular Pharmacology.[2] [Link]

  • Andersen, P. H. (1989). The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology.[2] [Link]

  • Dutta, A. K., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues of 2-(4-Fluoro-benzyl)-piperidine in Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(4-Fluoro-benzyl)-piperidine in various assay formats. By understanding the physicochemical properties of this compound and the principles of solubility, you can effectively troubleshoot and optimize your experimental conditions for reliable and reproducible results.

Frequently Encountered Issues & Troubleshooting

Question 1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What's causing this and how can I prevent it?

Answer:

This is a common issue arising from the significant difference in solvent properties between dimethyl sulfoxide (DMSO) and aqueous buffers. While this compound may be readily soluble in 100% DMSO, its solubility can decrease dramatically upon dilution into an aqueous environment, leading to precipitation.[1][2]

Underlying Cause:

  • Polarity Mismatch: DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[3] However, the piperidine moiety in your compound, especially with the addition of a benzyl group, introduces significant nonpolar character.[4] When the DMSO concentration is drastically lowered by dilution in an aqueous buffer, the compound is forced into an environment where it is less soluble, causing it to crash out of solution.

  • pH Effects: The piperidine nitrogen is basic.[4] In unbuffered or neutral pH aqueous solutions, the compound will exist predominantly in its less soluble free base form.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation.

Step-by-Step Protocol to Mitigate Precipitation:

  • Optimize Final DMSO Concentration:

    • Aim for a final DMSO concentration in your assay of ≤0.5% to minimize solvent effects and potential cytotoxicity.[2]

    • If your current protocol results in a higher concentration, consider preparing a more concentrated DMSO stock solution to allow for a greater dilution factor.

  • pH Adjustment of the Assay Buffer:

    • The piperidine nitrogen in your compound is basic.[4] In acidic conditions (pH below the pKa of the piperidine), the nitrogen will be protonated, forming a more water-soluble salt.

    • Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0) to determine the optimal pH for solubility without compromising assay performance.

    • Commonly used biological buffers include MES, PIPES, and MOPS, which have pKa values in the physiological range.[5]

  • Serial Dilution in DMSO:

    • Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO.[2] This gradual reduction in compound concentration can help prevent immediate precipitation upon contact with the aqueous phase.

  • Aqueous Dilution with Vigorous Mixing:

    • When performing the final dilution, add the DMSO solution to the aqueous buffer (not the other way around) while vortexing or stirring vigorously to promote rapid dispersion.

Question 2: My compound appears to be soluble, but I'm getting inconsistent or non-reproducible results in my assay. Could this be related to solubility?

Answer:

Yes, absolutely. Even if you don't see visible precipitation, the formation of microscopic aggregates or "colloids" can significantly impact assay results. These aggregates can sequester the compound, reducing its effective concentration and leading to artifacts.

Underlying Cause:

  • Compound Aggregation: Poorly soluble compounds can self-assemble into aggregates in aqueous solutions. These aggregates can interfere with assays in several ways, including:

    • Light Scattering: Interfering with optical measurements (e.g., absorbance, fluorescence).

    • Protein Adsorption: Nonspecifically binding to and denaturing proteins in the assay.

    • Reduced Bioavailability: The compound within the aggregate is not freely available to interact with its target.

Troubleshooting Strategies:

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates in your compound solution.

  • Inclusion of a Non-ionic Surfactant:

    • Adding a low concentration (typically 0.01% - 0.1%) of a non-ionic surfactant like Triton X-100 or Tween-20 to your assay buffer can help to break up aggregates and improve the solubility of your compound.[6][7][8]

    • Important: Always run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.

  • Use of Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[9][10][11]

    • This can be a highly effective way to increase the solubility and bioavailability of your compound in an assay.[9][10][11]

    • Beta-cyclodextrins and their derivatives are commonly used for this purpose.

Recommended Surfactant and Cyclodextrin Concentrations:

Additive Starting Concentration Typical Range Considerations
Triton X-100 0.01% (v/v)0.005% - 0.1%Can interfere with some cell-based assays at higher concentrations.
Tween-20 0.01% (v/v)0.005% - 0.1%Generally considered milder than Triton X-100.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 mM0.5 mM - 10 mMHighly soluble in water and generally well-tolerated in assays.

FAQs: Quick Reference

Q: What is the predicted LogP of this compound? A: While specific experimental data for this compound is not readily available, the predicted LogP for the similar compound 4-(4'-Fluorobenzyl)piperidine is 2.3678.[12] A positive LogP value indicates a preference for a nonpolar environment and suggests that the compound will have limited aqueous solubility.

Q: Should I use the hydrochloride salt form of my compound? A: Yes, if available. The hydrochloride salt of piperidine-containing compounds is generally more water-soluble than the free base due to the protonation of the piperidine nitrogen.[4][13]

Q: Can I use other co-solvents besides DMSO? A: Yes, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used.[14] However, their effects on your specific assay should be validated.

Q: How should I prepare my stock solutions? A: It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).[15] This allows for significant dilution into your final assay buffer, minimizing the final DMSO concentration.

Q: How should I store my stock solutions? A: Store your DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent the absorption of water and degradation of the compound.[2] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • The molecular weight of this compound is approximately 193.26 g/mol .

    • To prepare 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 193.26 g/mol * 1000 mg/g = 1.9326 mg.

  • Weigh the compound: Accurately weigh out approximately 1.93 mg of this compound using an analytical balance.

  • Dissolve in DMSO: Add the weighed compound to a clean, dry microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial.

Protocol 2: Serial Dilution and Final Preparation in Assay Buffer

Caption: Serial dilution workflow.

  • Prepare an intermediate dilution: Dilute your 10 mM stock solution 1:10 in 100% DMSO to create a 1 mM intermediate stock. (e.g., add 10 µL of 10 mM stock to 90 µL of 100% DMSO).

  • Prepare the final working solution: Dilute the 1 mM intermediate stock 1:100 in your pre-warmed (if applicable) assay buffer. (e.g., add 1 µL of 1 mM intermediate stock to 99 µL of assay buffer). This will result in a final concentration of 10 µM with 0.1% DMSO.

  • Mix thoroughly: Immediately after adding the DMSO solution to the assay buffer, vortex the solution for 30 seconds to ensure rapid and complete mixing.

References

  • Solubility of Things. Piperidine | Solubility of Things. [Link]

  • PubChem. Piperidine | C5H11N | CID 8082. [Link]

  • ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

  • PubChem. 4-Benzylpiperidine | C12H17N | CID 31738. [Link]

  • PubChem. Benzyl 4-[2-fluoro-4-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyphenyl]piperazine-1-carboxylate. [Link]

  • PubChem. (2S,3S,3aR,9bR)-2-(4-benzylpiperidine-1-carbonyl)-3-(hydroxymethyl). [Link]

  • PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. [Link]

  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed Central. Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • Chromatography Forum. DMSO stock solutions. [Link]

  • PubMed Central. Universal buffers for use in biochemistry and biophysical experiments. [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • BioProcess International. Buffers in Biologics Manufacturing. [Link]

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Wikipedia. Cosolvent. [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • DKSH Insights. Exploring Biological Buffers and Their Uses in the Pharmaceutical Industry. [Link]

  • Google Patents.

Sources

optimizing reaction conditions for the alkylation of piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIP-ALK-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions for N-Alkylation of Piperidine Scaffolds

Executive Summary & Decision Matrix

User Query: "I am observing low yields and quaternary ammonium salt formation during the alkylation of a 4-substituted piperidine. How do I optimize for the mono-alkylated tertiary amine?"

Root Cause Analysis: Piperidine alkylation often fails due to the "Alkylation-Polyalkylation Competition." The product (a tertiary amine) is frequently more nucleophilic than the starting secondary amine, leading to over-alkylation (quaternization). Furthermore, the solubility of inorganic bases in organic solvents is a rate-limiting factor often overlooked.

Method Selection Directive: Before optimizing conditions, validate your synthetic route using the decision matrix below.

PiperidineMethodSelection cluster_tips Optimization Tips start Start: Piperidine Alkylation q1 Is the electrophile an Aldehyde or Ketone? start->q1 q2 Is the electrophile an Alkyl Halide/Sulfonate? q1->q2 No reductive Route A: Reductive Amination (High Selectivity) q1->reductive Yes check_steric Is the electrophile sterically hindered (2°/3°)? q2->check_steric Yes tip1 Preferred for Mono-alkylation reductive->tip1 direct Route B: Direct SN2 Alkylation (Optimization Required) tip2 Risk of Quaternization direct->tip2 check_steric->direct No (1°) check_steric->direct Yes (Add Ag salts/Heat)

Figure 1: Decision tree for selecting the optimal alkylation pathway based on electrophile nature.

Module A: Direct Alkylation ( ) Optimization

Use Case: When the electrophile is an alkyl halide (R-X) or sulfonate (R-OMs/OTs).

Critical Mechanism: The "Cesium Effect"

Standard bases like


 often fail in aprotic solvents (MeCN, DMF) due to poor solubility, leading to heterogeneous mixtures where the reaction only occurs at the crystal surface.
  • Solution: Cesium Carbonate (

    
    ). [1][2][3]
    
  • Why: Cesium has a larger ionic radius, lowering the lattice energy and significantly increasing solubility in organic solvents (the "Cesium Effect"). This creates a more "naked," reactive piperidine anion [1][5].

Protocol: Optimized Alkylation

Reagents: Piperidine derivative (1.0 equiv), Alkyl Halide (1.1 equiv),


 (2.0 equiv), TBAI (0.1 equiv).
Solvent:  Anhydrous Acetonitrile (MeCN) or DMF.
ParameterStandard ConditionOptimized ConditionTechnical Rationale
Base

or


Higher solubility in MeCN; prevents "gummy" salt encapsulation.
Additive NoneTBAI (10 mol%) Phase transfer catalyst; iodide acts as a nucleophilic catalyst (Finkelstein).
Temperature Reflux (

C)

C
Lower temp reduces

elimination side-products.
Concentration 0.5 M0.1 - 0.2 M Dilution favors mono-alkylation over intermolecular polymerization.
Troubleshooting Guide (Direct Alkylation)

Issue 1: Reaction is stalled at 50% conversion.

  • Diagnosis: The inorganic base has been coated by the ammonium salt by-product (surface passivation).

  • Fix: Switch to

    
     (3.0 equiv) and ensure vigorous stirring (1000 RPM). Addition of TBAI (Tetrabutylammonium iodide) accelerates the reaction by swapping the leaving group for a more reactive iodide in situ [1].
    

Issue 2: Significant formation of Quaternary Ammonium Salt.

  • Diagnosis: The product (tertiary amine) is competing with the starting material.

  • Fix:

    • Use a slight deficiency of the alkyl halide (0.9 equiv).

    • Add the alkyl halide dropwise over 1 hour to keep its instantaneous concentration low.

    • If the problem persists, STOP . Switch to Reductive Amination (Module B).

Module B: Reductive Amination (The "Gold Standard")

Use Case: When the alkyl group can be introduced via an aldehyde or ketone.[2] This is the preferred industrial route for high selectivity [2].

The System: STAB-H Protocol

Sodium Triacetoxyborohydride (STAB,


) is milder than Sodium Cyanoborohydride (

) and non-toxic. It selectively reduces the iminium ion intermediate without reducing the aldehyde/ketone starting material [3].

ReductiveAmination cluster_step1 Step 1: Equilibrium cluster_step2 Step 2: Irreversible Reduction Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion (R2-N+=CH-R) Aldehyde->Iminium + H+ (AcOH) Amine Piperidine (R2-NH) Amine->Iminium Product Tertiary Amine (Mono-alkylated) Iminium->Product Hydride Transfer STAB NaBH(OAc)3 STAB->Product

Figure 2: Mechanistic flow of STAB-mediated reductive amination.

Protocol: STAB-Mediated Alkylation

Reagents: Piperidine (1.0 equiv), Aldehyde (1.1 equiv),


 (1.4 equiv), Acetic Acid (1.0 equiv).
Solvent:  DCE (1,2-Dichloroethane) or THF.
  • Imine Formation: Mix Piperidine and Aldehyde in DCE. Add Acetic Acid (AcOH).[4] Stir for 30 mins.

    • Note: AcOH catalyzes the formation of the iminium ion.

  • Reduction: Add

    
     in one portion.
    
  • Quench: Quench with saturated

    
     (aqueous).
    
Troubleshooting Guide (Reductive Amination)

Issue 1: Low conversion; Aldehyde remains unreacted.

  • Diagnosis: The iminium ion is not forming efficiently.

  • Fix: Increase Acetic Acid to 2.0 equivalents. If the amine is an HCl salt, add

    
     to free-base it first, then add AcOH. STAB requires a slightly acidic/neutral window to function efficiently [3].
    

Issue 2: "Gummy" reaction mixture impossible to stir.

  • Diagnosis: Boron-amine complexes are forming insoluble aggregates.

  • Fix: Use THF instead of DCE. If using DCE, dilute the reaction mixture. Upon workup, use a Rochelle's Salt (Potassium Sodium Tartrate) wash to break up boron emulsions.

Post-Reaction Purification (Acid-Base Workup)

Chromatography is often unnecessary if you utilize the basicity of the piperidine product.

  • Extraction: Dissolve crude in EtOAc. Wash with water.

  • Acid Wash: Extract the organic layer with 1M HCl.

    • Result: The product (amine) moves to the aqueous layer (protonated). Neutral impurities remain in EtOAc.

  • Basification: Take the aqueous layer , cool to

    
    C, and basify with 4M NaOH to pH > 12.
    
  • Final Extraction: Extract the cloudy aqueous layer with DCM (x3). Dry over

    
    .
    

References

  • Cesium Carbonate Effect: J. Org. Chem. 2000, 65, 1144-1157.[1] (Demonstrates superior solubility and reactivity of

    
     in N-alkylation compared to 
    
    
    
    ).
  • Reductive Amination Overview: J. Org. Chem. 1996, 61, 3849-3862.[4] (The seminal paper on Sodium Triacetoxyborohydride).

  • STAB Selectivity: Organic Process Research & Development 2006, 10, 971-1031. (Review of STAB in industrial applications).

  • Over-alkylation Prevention: Master Organic Chemistry. (Mechanistic explanation of polyalkylation kinetics).

  • Solvent Effects in Alkylation: J. Org. Chem. 1984, 49, 1122.[1] (Solubility data of carbonate bases in aprotic solvents).

Sources

Technical Support Center: 2-(4-Fluoro-benzyl)-piperidine Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Purification Landscape: Chemical Profile & Impurity Logic

Welcome to the technical support hub for 2-(4-Fluoro-benzyl)-piperidine . Achieving pharmaceutical-grade purity (>98%) with this secondary amine requires navigating a specific set of chemical challenges.

Most syntheses of this target involve the hydrogenation of 2-(4-fluorobenzyl)pyridine or the alkylation of piperidine. Consequently, your impurity profile is predictable. The "Golden Key" to purification lies in the significant basicity difference between the product and its aromatic precursors.

Key Chemical Parameters
ParameterValueSignificance in Purification
Target pKa ~11.1 (Piperidine N)Highly basic; protonates readily at neutral pH.
Impurity pKa ~5.2 (Pyridine precursor)Weakly basic; remains neutral at pH 6–7.
LogP ~2.8 (Estimated)Lipophilic enough for organic extraction as a free base.
Chirality C2 positionProduct is a racemate unless asymmetric synthesis was used.

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is a dark oil and won't crystallize."

Diagnosis: This is the most common issue with 2-substituted piperidines. The free base is often an oil or a low-melting solid. If you are trying to crystallize the free base, stop. You likely have residual solvent or unreacted pyridine preventing lattice formation.

The Fix: Salt Formation You must convert the amine to a salt to achieve a stable solid.

  • Standard Approach: Hydrochloride (HCl) salt. Warning: Piperidine HCl salts can be hygroscopic.

  • Optimized Approach: Fumarate or Mandelate salts often yield non-hygroscopic, well-defined crystals that are easier to handle and purge impurities better than HCl.

Issue 2: "I cannot separate the unreacted pyridine precursor."

Diagnosis: You are likely performing your acid-base extraction at the wrong pH. If you extract at pH < 2, both the pyridine and piperidine are protonated (water-soluble). If you extract at pH > 12, both are free bases (organic-soluble).

The Fix: The "pH Window" Technique You must exploit the pKa difference (


).
  • Target pH: 6.0 – 7.0.

  • Mechanism: At this pH, the Piperidine (pKa 11) is >99.9% protonated (Water Layer), while the Pyridine (pKa 5) is largely unprotonated (Organic Layer).

Issue 3: "My HPLC peaks are tailing severely."

Diagnosis: Secondary amines interact strongly with acidic silanol groups on silica columns, causing peak broadening and tailing.

The Fix: Silanol Suppression

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 0.05% Ammonia to your mobile phase. This competitively blocks silanol sites.

  • Column Choice: Switch to a "Base-Deactivated" (BDS) or high-pH stable C18 column (e.g., XBridge, Gemini).

Core Protocols & Workflows

Protocol A: The "pH-Swing" Extraction (Removal of Pyridine)

Use this protocol immediately post-reaction to remove the bulk of the starting material.

  • Acidification: Dissolve crude reaction mixture in dilute HCl (1M) until pH < 2.

  • Wash 1 (Neutrals): Wash the aqueous acidic layer with MTBE or Ethyl Acetate. Discard the organic layer (removes non-basic impurities).

  • The Critical Adjustment: Carefully adjust the aqueous layer pH to 6.5 – 7.0 using NaOH (2M). Monitor with a calibrated pH meter.

  • Wash 2 (The Pyridine Purge): Extract the aqueous layer with Dichloromethane (DCM) or MTBE (3x).

    • Why? The pyridine impurity is now a free base and moves to the organic layer. The target piperidine remains trapped in the water as a salt.

    • Action:Discard this organic layer.

  • Basification: Adjust the aqueous layer pH to >12 using NaOH (4M).

  • Final Extraction: Extract with DCM or MTBE (3x). The target piperidine now moves to the organic layer.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate to obtain the purified free base.
    
Protocol B: Recrystallization (Final Polishing)

Use this to upgrade purity from 95% to >99%.

  • Dissolve the purified free base (oil) in a minimum amount of hot Isopropanol (IPA) or Ethanol.

  • Add a stoichiometric amount (1.05 eq) of Fumaric Acid dissolved in hot IPA.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the white solids and wash with cold Acetone/IPA (1:1).

Visualizing the Logic

Diagram 1: The "pH-Swing" Purification Logic

This flowchart illustrates the critical separation of the pyridine impurity from the target piperidine using pKa exploitation.

ExtractionLogic Start Crude Reaction Mixture (Target + Pyridine Impurity) Acidify Acidify to pH < 2 (1M HCl) Start->Acidify Wash1 Wash with Organic Solvent (Remove Neutrals) Acidify->Wash1 Adjust CRITICAL STEP: Adjust Aqueous to pH 6.5 - 7.0 Wash1->Adjust Extract1 Extract with DCM/MTBE Adjust->Extract1 OrgLayer1 Organic Layer: Contains Pyridine Impurity (DISCARD) Extract1->OrgLayer1 Pyridine is Free Base AqLayer1 Aqueous Layer: Contains Target Piperidine (Salt) Extract1->AqLayer1 Piperidine is Protonated Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer: Pure 2-(4-F-benzyl)-piperidine Extract2->FinalOrg

Caption: Separation of Pyridine (pKa ~5) and Piperidine (pKa ~11) via pH control.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic to resolve physical state or purity issues.

Troubleshooting Issue Problem Encountered State Product is Oil/Sticky Issue->State Purity Purity Issue->Purity HPLC HPLC Tailing/Broad Peaks Issue->HPLC Action1 Switch to Fumarate/Mandelate Salt State->Action1 Action2 Check pH of Extraction (Protocol A) Purity->Action2 Action3 Recrystallize from IPA/Acetone Action2->Action3 FixHPLC Add 0.1% TEA to Mobile Phase HPLC->FixHPLC

Caption: Decision matrix for common physical and analytical issues.

References

  • Separation of Amines via Acid-Base Extraction

    • Source: Chemistry LibreTexts. "Separation of an Unknown Mixture by Acid/Base Extraction."
    • URL:[Link]

  • Synthesis and Purification of 4-substituted Piperidines (Analogous Chemistry)
  • HPLC Method Development for Secondary Amines

    • Source: ResearchGate.[1] "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines."

    • URL:[Link]

  • Source: Thieme Connect (Synthesis). "Efficient Preparation of (3S)-3-(4-Fluorobenzyl)piperidinium Mandelate.

Sources

Technical Support Portal: 2-(4-Fluoro-benzyl)-piperidine Stability Guide

[1][2]

Executive Summary & Diagnostic Logic

2-(4-Fluoro-benzyl)-piperidine is a secondary amine pharmacophore frequently used in the synthesis of NMDA receptor antagonists (e.g., Ifenprodil analogs).[1][2] While the 4-fluoro substituent enhances metabolic stability against para-hydroxylation, it does not protect the molecule from its two primary modes of abiotic degradation: benzylic autoxidation and carbamylation .

Users typically report solution instability manifesting as yellowing (oxidation) or white precipitation (carbamate formation).[1][2] The following diagnostic logic maps these symptoms to their root chemical causes.

Diagnostic Flowchart: Degradation Pathways

StabilityPathwaysCompoundThis compound(Intact Free Base)RadicalBenzylic Radical(Transient)Compound->Radical H-abstractionCarbamateAmmonium Carbamate Salt(White Precipitate)Compound->Carbamate + CO2 (Reversible)O2Atmospheric O2(Radical Initiator)O2->RadicalCO2Atmospheric CO2(Moisture)CO2->CarbamateLightUV/Vis Light(hv)Light->RadicalPeroxideHydroperoxideIntermediateRadical->Peroxide + O2ImineImine/Schiff Base(Yellow Coloration)Peroxide->Imine - H2ONitroneNitrone(Oxidative Product)Imine->Nitrone + [O]

Figure 1: Degradation pathways of this compound.[1][2] The benzylic position is susceptible to radical oxidation (red path), while the secondary amine is prone to reversible carbamate formation with CO2 (green path).

Critical Stability Factors (The "Why")

A. Benzylic Autoxidation (The "Yellowing" Effect)

The methylene bridge connecting the piperidine ring and the fluorophenyl ring is "benzylic." The C-H bonds at this position are significantly weaker (Bond Dissociation Energy ~85-90 kcal/mol) than standard alkyl C-H bonds.[1][2]

  • Mechanism: Trace metals or light initiate the abstraction of a benzylic proton, creating a radical. This radical reacts with dissolved oxygen to form a hydroperoxide, which dehydrates to an imine . Further oxidation yields nitrones .[1][2][3]

  • Symptom: Solutions turn pale yellow to amber over time.[1][2] This is irreversible.

B. Carbamylation (The "Precipitate" Effect)

Secondary amines are nucleophilic and react rapidly with atmospheric carbon dioxide (

  • Equation:

    
    [1][2]
    
  • Symptom: Appearance of white solids or cloudiness in non-polar solvents (e.g., ether, toluene) or peak broadening in HPLC. This is reversible upon acidification.[1][2]

Troubleshooting Guide (FAQs)

Q1: My DMSO stock solution turned yellow after 1 week at 4°C. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation to the imine.[1][2] DMSO is hygroscopic and often contains dissolved oxygen.[1][2]

  • Action: If the purity (by HPLC) is >95%, you may use it for biological screening, but be aware the imine may have different binding kinetics. For precise

    
     or 
    
    
    determination, discard and prepare fresh.[1][2]
  • Prevention: Use "Dry" DMSO packed under argon.[1][2] Store aliquots at -20°C or -80°C, not 4°C.

Q2: I see a "ghost peak" or broad shoulder on my LC-MS chromatogram.

  • Diagnosis: This is likely the carbamate form or a salt disproportionation issue. In unbuffered mobile phases, the free base and the carbamate equilibrate on the column.

  • Action: Ensure your mobile phase is acidic (0.1% Formic Acid or TFA).[1][2] Acidification forces the decarboxylation of the carbamate back to the protonated amine

    
    , collapsing the peaks into a single sharp signal.
    

Q3: The compound precipitated when I diluted the DMSO stock into PBS.

  • Diagnosis: Solubility limit of the free base. This compound is lipophilic (LogP ~2.4).[1][2]

  • Action: Lower the final concentration or add a solubilizing agent.

    • Immediate Fix: Sonicate and warm to 37°C.

    • Protocol Change: Use the Hydrochloride (HCl) salt form for aqueous buffers.[1] It has significantly higher water solubility than the free base.

Validated Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solutions (Anoxic)

Use this protocol for long-term storage (>1 month).[1][2]

  • Solvent Selection: Use anhydrous DMSO or Ethanol.[1][2] Avoid water for long-term storage.[1][2]

  • Degassing (Critical):

    • Method 1 (Gold Standard): Freeze-Pump-Thaw cycling (3 cycles) using a Schlenk line.

    • Method 2 (Routine): Sparge the solvent with dry Nitrogen or Argon for 15 minutes before adding the solid compound.

  • Dissolution: Add the this compound to the degassed solvent.

  • Aliquot & Seal: Immediately dispense into amber glass vials with PTFE-lined caps.

    • Tip: Fill vials to the top to minimize headspace (air volume).

  • Storage: Store at -20°C or -80°C.

Protocol B: Reversing Carbamate Formation

Use this if your solid material looks "crusty" or cloudy in solution.

  • Dissolve the material in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH.[1]

  • Shake vigorously.[1][2] The base converts the ammonium carbamate salt back to the free amine and carbonate.

  • Separate the organic (DCM) layer.[1][2]

  • Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Conversion to Salt (Recommended): Treat the ethereal solution of the free base with 1M HCl in ether to precipitate the stable Hydrochloride salt. Filter and dry.[1][2]

Protocol C: Formulation for Biological Assay

Table 1: Solvent Compatibility Matrix

Solvent SystemStability RatingNotes
100% DMSO (Anhydrous) HighBest for stock.[1][2] Store frozen.
PBS (pH 7.4) LowFree base may precipitate.[1][2] Oxidation risk high if not degassed.[1][2]
0.1% Formic Acid/Water HighAcidic pH stabilizes the amine (protonation blocks oxidation).[2]
Methanol/Ethanol MediumGood solubility, but protic solvents can facilitate H-bonding assisted oxidation over time.[1][2]

References

  • Mechanisms of Amine Oxidation

    • Gomez, J. et al. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones."[1][2] Journal of Organic Chemistry, 2021.[4] Link[1][2]

    • Context: Establishes the pathway of benzylic secondary amines oxidizing to nitrones via hydroxylamine intermedi
  • Carbamate Formation

    • Koizumi, H. et al. "Carbamate Synthesis from CO2 and Amines."[1][4] Journal of Organic Chemistry, 2023.[4] Link[1][2]

    • Context: Details the reversible reaction of secondary amines with CO2 to form carbam
  • DMSO Stability Studies

    • Ellson, R. et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 2005. Link

    • Context: Provides baseline data on compound stability in DMSO/Water mixtures, highlighting the risk of hydr
  • Compound Properties

    • PubChem CID 2759136 (Related Structure: 4-(4-Fluorophenyl)piperidine).[1][2] Link[1][2]

    • Context: Source for physicochemical properties (LogP, pKa)

Technical Support Center: Scale-Up Synthesis of 2-(4-Fluoro-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-(4-fluoro-benzyl)-piperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important piperidine derivative. Piperidine and its analogues are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and scalable synthesis.

Synthetic Strategy Overview

The successful large-scale synthesis of this compound hinges on selecting an appropriate synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. Two primary, industrially viable routes are commonly considered:

  • Route A: Reductive Amination. This route involves the reaction of 2-picoline with 4-fluorobenzaldehyde to form an intermediate which is subsequently hydrogenated.

  • Route B: N-Alkylation of Piperidine. This classic approach involves the direct alkylation of piperidine with a suitable 4-fluorobenzyl halide.

The choice between these routes often depends on the availability and cost of starting materials, as well as the specific equipment and safety infrastructure available for the scale-up.

G cluster_0 Route A: Reductive Amination Pathway cluster_1 Route B: N-Alkylation Pathway A_start1 2-Picoline A_int Intermediate Enamine/Imine A_start1->A_int Condensation A_start2 4-Fluorobenzaldehyde A_start2->A_int A_end This compound A_int->A_end Catalytic Hydrogenation (e.g., Pd/C, H₂) B_start1 Piperidine B_end This compound B_start1->B_end N-Alkylation (Base, Solvent) B_start2 4-Fluorobenzyl chloride/bromide B_start2->B_end G start Low Conversion in Hydrogenation? cat_issue Is the catalyst fresh and active? start->cat_issue pressure_issue Is H₂ pressure stable and sufficient? cat_issue->pressure_issue Yes sol_cat Solution: Increase catalyst loading or screen new catalysts (Pt/C, Rh/C). cat_issue->sol_cat No purity_issue Are starting materials pure? pressure_issue->purity_issue Yes sol_pressure Solution: Check for leaks. Increase H₂ pressure. pressure_issue->sol_pressure No mixing_issue Is agitation adequate for scale? purity_issue->mixing_issue Yes sol_purity Solution: Purify starting materials (distillation). purity_issue->sol_purity No sol_mixing Solution: Increase agitation speed. Check impeller design. mixing_issue->sol_mixing No

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

Route B: N-Alkylation of Piperidine

This is a straightforward SN2 reaction, but on a large scale, controlling stoichiometry and exotherms is paramount to avoid byproduct formation and ensure safety.

Q1: My reaction is producing a significant amount of a hard-to-remove, water-soluble impurity. What is it and how can I prevent it?

A1: This is a classic sign of over-alkylation, leading to the formation of the quaternary ammonium salt, 1-(4-fluorobenzyl)-1-((4-fluorobenzyl)amino)piperidin-1-ium chloride. This byproduct is highly polar and can complicate the workup.

  • Stoichiometry and Addition Control: The primary cause is the reaction of the desired product with another molecule of the 4-fluorobenzyl halide. To minimize this, piperidine should be used in excess (e.g., 1.5-2.0 equivalents). Furthermore, the 4-fluorobenzyl halide should be added slowly and sub-surface to the solution of piperidine. This maintains a high concentration of the primary nucleophile (piperidine) relative to the product, favoring the desired reaction. [3]* Choice of Base: A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or a solid inorganic base like potassium carbonate (K₂CO₃) can be used to scavenge the H-X produced during the reaction. [3]This prevents the formation of piperidine hydrohalide, which is unreactive. Using an excess of piperidine can also serve this purpose, but requires removal later.

  • Temperature: Lowering the reaction temperature can also help to control the rate of the second alkylation, which typically has a higher activation energy.

Q2: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?

A2: The N-alkylation of amines is exothermic and can pose a significant safety risk if not properly managed.

  • Slow Addition: As mentioned, slow, controlled addition of the alkylating agent is the most effective way to manage the heat evolution. The addition rate should be tied to the reactor's cooling capacity, maintaining a stable internal temperature.

  • Solvent Selection: The choice of solvent impacts the overall heat capacity of the reaction mixture. A higher boiling point solvent with good heat capacity can help to absorb the energy released. Toluene or acetonitrile are common choices.

  • Dilution: Running the reaction at a lower concentration will reduce the rate of heat generation per unit volume, making it easier to control. However, this increases solvent usage and reduces reactor throughput. A balance must be found during process development.

ParameterOption 1Option 2Option 3Rationale
Base K₂CO₃ (solid)DIPEA (liquid)Excess PiperidineK₂CO₃ is cheap and easy to remove by filtration. DIPEA is a strong, non-nucleophilic base but can be harder to remove. Excess piperidine is simple but requires removal via distillation/extraction. [3]
Solvent AcetonitrileTolueneDMFAcetonitrile is a polar aprotic solvent that can accelerate SN2 reactions. Toluene is a good, non-polar option for temperature control. DMF is an excellent solvent but can be difficult to remove. [3]
Temperature 20-25°C (RT)40-50°C0-5°CRoom temperature is often sufficient. Gentle heating can increase the rate but may also promote side reactions. Lower temperatures can improve selectivity but will slow the reaction.

Table 1. Solvent and Base Selection for N-Alkylation of Piperidine.

Experimental Protocols

Note: These protocols are intended as a starting point for process development and should be optimized for your specific equipment and safety procedures. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with personal protective equipment.

Protocol A: Scale-Up Reductive Amination (Illustrative)
  • Reactor Setup: To a 20 L hydrogenator, charge 2-picoline (1.0 kg, 10.74 mol) and 4-fluorobenzaldehyde (1.33 kg, 10.74 mol) in ethanol (10 L).

  • Condensation: Stir the mixture at room temperature for 2 hours to form the intermediate enamine/imine.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (50% wet, 100 g).

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen, then with hydrogen. Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen.

  • Reaction: Stir the mixture vigorously at 40°C. The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound.

Protocol B: Scale-Up N-Alkylation (Illustrative)
  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge piperidine (1.83 kg, 21.5 mol) and anhydrous potassium carbonate (2.26 kg, 16.4 mol) in acetonitrile (10 L).

  • Cooling: Cool the stirred suspension to 10-15°C using a circulating chiller.

  • Slow Addition: Add a solution of 4-fluorobenzyl chloride (2.0 kg, 13.8 mol) in acetonitrile (2 L) dropwise via the addition funnel over 4-6 hours, maintaining the internal temperature below 25°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or GC for the disappearance of the 4-fluorobenzyl chloride.

  • Work-up: Filter the reaction mixture to remove the potassium carbonate and other salts. Wash the filter cake with acetonitrile.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the acetonitrile. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Safety & Handling Considerations

  • Piperidine: Corrosive, flammable, and toxic. It has a strong, unpleasant odor. Handle in a well-ventilated area, wearing appropriate PPE. [4]* 4-Fluorobenzyl Halides: Lachrymators and irritants. Avoid inhalation and skin contact.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation should only be performed in specialized equipment (a hydrogenator) by trained personnel. Catalysts like Pd/C can be pyrophoric, especially after use. Do not allow the used, dry catalyst to come into contact with air. Quench the catalyst carefully under a stream of nitrogen or in water.

  • Exothermic Reactions: Always have adequate cooling capacity and a plan for emergency quenching when performing potentially exothermic reactions at scale.

References

  • DeSimone, R. W., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(17), 2655–2657. [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • ResearchGate. (n.d.). Alkylation Strategy on piperidine-4 carboxylate. [Link]

  • ResearchGate. (n.d.). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4485. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents. (1944). Process for purifying piperidine.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6891. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

  • ResearchGate. (n.d.). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 2. [Link]

  • NIH. (2015). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Inorganic chemistry, 54(4), 1539–1549. [Link]

  • NIH. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). A convenient large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7895. [Link]

  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3354. [Link]

  • PubMed. (2014). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & medicinal chemistry, 22(3), 1197–1206. [Link]

  • Google Patents. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • NIH. (2019). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of organic chemistry, 84(15), 9836–9843. [Link]

  • MDPI. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 10(12), 1459. [Link]

  • MDPI. (2019). A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions. Catalysts, 9(10), 820. [Link]

  • PubMed. (2022). Developing Ru-Catalysts for Asymmetric Transfer Hydrogenation of Acyclic Imines. [Link]

Sources

Technical Support Center: Enantiomeric Resolution of 2-(4-Fluoro-benzyl)-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the enantiomeric resolution of 2-(4-Fluoro-benzyl)-piperidine . It is designed for researchers requiring high-purity enantiomers for pharmacological evaluation or synthetic intermediate use.[1][2]

Case ID: RES-24FBP-001 Status: Active Analyst: Senior Application Scientist[1]

Executive Summary & Strategy

The resolution of this compound poses a classic challenge in chiral amine separation.[1] The molecule contains a basic secondary amine and a flexible benzyl linker at the C2 position. Successful resolution relies on exploiting the steric hindrance of the benzyl group during diastereomeric salt formation or chiral recognition on a stationary phase.

Primary Recommendation:

  • For Scale (>10g): Classical Resolution via Diastereomeric Salt Crystallization using Mandelic Acid .[1][2]

  • For Speed/Analysis (<1g): Chiral HPLC using Cellulose-based columns (OD-H/CelluCoat) under Normal Phase conditions.[1][2]

Decision Matrix & Workflow

The following flowchart outlines the logical decision process for selecting the appropriate resolution method based on your scale and purity requirements.

ResolutionWorkflow Start Start: Racemic Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram (Analytical/Prep) ScaleCheck->SmallScale Speed Priority LargeScale > 10 grams (Process) ScaleCheck->LargeScale Cost Priority HPLC Chiral HPLC Separation (Polysaccharide Phase) SmallScale->HPLC SaltScreen Salt Screening (Mandelic / Tartaric) LargeScale->SaltScreen End Pure Enantiomer Isolated HPLC->End Crystallization Crystallization in MeCN/EtOH SaltScreen->Crystallization Recryst Recrystallize to >99% ee Crystallization->Recryst If ee < 98% FreeBase Free Base Liberation Crystallization->FreeBase If ee > 98% Recryst->Recryst Repeat Recryst->FreeBase If ee > 98% FreeBase->End

Figure 1: Strategic workflow for the isolation of enantiopure this compound.

Module A: Classical Resolution (Crystallization)

This is the most robust method for multi-gram synthesis.[2] The structural analogy to 2-benzylpiperidine suggests Mandelic Acid is the optimal resolving agent due to its ability to form rigid hydrogen-bonded networks with the piperidine nitrogen.[1]

Protocol: Diastereomeric Salt Formation

Reagents:

  • Racemic this compound (1.0 equiv)[1][2]

  • (S)-(+)-Mandelic Acid (1.0 equiv) [Targeting the (S)-amine][2]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the racemic amine in 50 mL of hot Acetonitrile (60°C).

  • Addition: Separately dissolve 7.9 g of (S)-(+)-Mandelic acid in 30 mL of hot Acetonitrile. Add this solution slowly to the amine solution with vigorous stirring.

  • Nucleation: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. If no precipitate forms, scratch the glass or add a seed crystal of the salt.

  • Crystallization: Cool the flask to 0-4°C and hold for 12 hours to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold Acetonitrile (2 x 10 mL).[2]

  • Liberation: Suspend the salt in DCM (dichloromethane) and wash with 1M NaOH. Dry the organic layer (MgSO4) and concentrate to obtain the free amine.

Troubleshooting Table: Crystallization
IssuePossible CauseCorrective Action
No Precipitation Solvent too polar or volume too high.[1]Concentrate solution by 30%. Switch from EtOH to MeCN or Ethyl Acetate.[1][2]
Oiling Out Impurities or rapid cooling.[1][2]Reheat to dissolve oil.[1][2] Add seed crystals at cloud point.[1][2] Cool very slowly (1°C/min).[1][2]
Low ee (<80%) Eutectic composition issue.[1][2]Recrystallize: Dissolve the salt in minimal boiling EtOH, then add MeCN until cloudy. Cool.
Wrong Enantiomer Resolving agent mismatch.Use (R)-(-)-Mandelic Acid to target the opposite enantiomer.[1]

Module B: Chiral HPLC Separation

For analytical determination of enantiomeric excess (ee) or small-scale purification, High-Performance Liquid Chromatography (HPLC) is the standard.[2]

Method Specifications

The 2-substituted piperidine motif resolves well on cellulose-based columns.[1] The basic nitrogen requires an amine modifier to prevent peak tailing.[1]

ParameterCondition
Column Chiralcel OD-H or CelluCoat (Cellulose tris-3,5-dimethylphenylcarbamate)
Dimensions 250 x 4.6 mm (Analytical) / 250 x 20 mm (Prep)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min (Analytical)
Detection UV @ 254 nm (Fluorobenzyl absorption)
Temperature 25°C
Expected Performance
  • Retention Time (RT): Enantiomer 1 (~8-10 min), Enantiomer 2 (~12-15 min).

  • Resolution (Rs): Typically > 2.0 (Baseline separation).

Critical Note: Do not use acid modifiers (e.g., TFA, Formic Acid) with the free amine, as this will protonate the piperidine, leading to broad peaks and potential retention time shifts.[2] Use DEA or TEA.[1][2]

Frequently Asked Questions (FAQs)

Q1: How do I determine the absolute configuration (R vs S) of my isolated product?

  • Answer: The most definitive method is Single Crystal X-Ray Diffraction (XRD) of the mandelate salt. Alternatively, compare the sign of optical rotation

    
     with literature values for the non-fluorinated analog (2-benzylpiperidine).[2] Typically, (S)-2-benzylpiperidine has a specific rotation of approximately +14° (in EtOH).[1][2] The 4-fluoro substituent is unlikely to invert the sign, but X-ray is required for 100% certainty.
    

Q2: Can I use Tartaric Acid instead of Mandelic Acid?

  • Answer: Yes. Dibenzoyl-L-tartaric acid (L-DBTA) is an excellent alternative if Mandelic acid fails.[1][2] The bulky benzoyl groups often facilitate better crystal packing with the benzylpiperidine moiety. Use Ethanol/Water (95:5) as the solvent for DBTA salts.[2]

Q3: My chiral HPLC peaks are tailing significantly. Why?

  • Answer: This is a "Silanol Effect."[1][2] The secondary amine interacts with residual silanol groups on the silica support.

    • Fix 1: Increase Diethylamine (DEA) concentration to 0.2%.

    • Fix 2: Switch to a "immobilized" column (e.g., Chiralpak IC) which tolerates stronger solvents, though OD-H is usually sufficient.[1][2]

Q4: Is there a way to resolve this without using chiral acids?

  • Answer: You can perform a Kinetic Resolution using a lipase enzyme (e.g., Candida antarctica Lipase B) and an acyl donor (e.g., ethyl acetate).[2] However, this converts one enantiomer into an amide (N-acetyl) while leaving the other as a free amine.[1][2] This requires an extra hydrolysis step if you want the free amine back.[1]

References

  • Separation of Methyl 2-(4-fluorobenzyl)

    • Source:[2]

  • Resolution of 2-substituted Piperidines via Mandelic Acid: Protocol for the resolution of 3-(4-fluorobenzyl)piperidine (analogous chemistry).

    • Source:[1][2]

  • Kinetic Resolution of Piperidines : Methodology for resolving 2-arylpiperidines using chiral ligands.[1][3]

    • Source: [J. Org.[1][2][4][5] Chem. 2022, 87, 8819−8823 - Kinetic Resolution of 2-Aryl-4-methylenepiperidines]([Link]1][2][3]

  • Chiral HPLC Method Development: General strategies for amine resolution on polysaccharide columns.

    • Source:[1][2]

Sources

Technical Support Center: Managing Neurotoxic Effects of 2-(4-fluoro-benzyl)-piperidine and Related Piperidine Derivatives in Experimental Models

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 3, 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the neurological effects of novel piperidine-based compounds, with a specific focus on managing potential neurotoxicity of molecules structurally related to 2-(4-fluoro-benzyl)-piperidine. Given that novel chemical entities often lack extensive public toxicological data, this guide provides a framework for anticipating, identifying, and troubleshooting neurotoxic effects based on the known properties of the piperidine scaffold and general principles of neurotoxicity assessment. Our approach is grounded in established regulatory guidelines and peer-reviewed methodologies to ensure scientific rigor in your experimental designs.

The piperidine ring is a common structural motif in centrally active compounds and can interact with various neurotransmitter systems.[1] Oral administration of piperidine itself can lead to a range of clinical signs in animal models, including ataxia, tremors, lethargy, and convulsions, highlighting the neuroactive nature of this chemical class.[2] Derivatives can modulate these effects, with potential mechanisms of toxicity including disruption of signaling pathways, enzymatic process interference, and induction of oxidative stress.[3]

This guide follows a tiered, question-and-answer format to directly address common challenges, from initial experimental design to in-depth mechanistic studies and data interpretation.

Part 1: Foundational Questions & Initial Experimental Design

Q1: I am starting work with this compound, a novel compound. What are the potential neurotoxic effects I should anticipate based on its structure?

Answer:

Based on its core piperidine structure, you should be prepared for a range of potential CNS effects. Piperidine itself acts on the central nervous system, mimicking the nicotinic effects of acetylcholine and can influence processes related to motor function and behavior.[2] Many piperidine alkaloids are known to be toxic even at low doses, with neurotoxicity being a primary concern.[3]

Your compound's specific substitutions will modulate its activity:

  • Benzyl Group: This can increase lipophilicity, potentially enhancing blood-brain barrier penetration.[4]

  • 4-Fluoro Substitution: Fluorination can alter metabolic stability and receptor binding affinity, which may lead to unforeseen off-target effects or the formation of toxic metabolites.

Therefore, your initial neurotoxicity screen should be broad, covering motor, sensory, and general behavioral changes. Key signs to watch for in in vivo models include:

  • Motor deficits (ataxia, weakness, tremors)[2]

  • Autonomic signs (salivation, lacrimation)[2]

  • Behavioral changes (lethargy, agitation)[2]

  • Seizures or convulsive activity[2]

Q2: How do I design a preliminary in vivo study to screen for neurotoxicity in rodents according to regulatory standards?

Answer:

A well-designed initial screen is crucial for identifying potential neurotoxic liabilities early. Regulatory bodies like the FDA and OECD provide a framework for this.[5][6] The goal is to identify a No-Observed-Adverse-Effect Level (NOAEL) and characterize the dose-response relationship.

Core Components of an Initial Neurotoxicity Screen:

ComponentKey Considerations & Rationale
Dose Selection At least three dose levels plus a vehicle control. The high dose should elicit signs of toxicity without causing mortality (e.g., ~10% body weight loss).[7] This establishes a dose-response curve.
Animal Selection Use a standard rodent model (e.g., Sprague-Dawley rat, C57BL/6 mouse). Use both male and female animals to screen for sex-specific differences.[5]
Observations Conduct a Functional Observational Battery (FOB). This is a non-invasive screen for neurological and behavioral changes. Observations should be made at baseline, at the time of expected peak plasma concentration, and at regular intervals.[5]
Endpoints 1. Detailed Clinical Observations: Record home cage activity, posture, gait, and presence of tremors or convulsions.[2] 2. Motor Activity Assessment: Use an automated system to quantify locomotor activity. 3. Basic Neurological Exam: Assess sensory function (e.g., tail pinch, click response) and simple reflexes.
Study Duration For an acute screen, observations can be made over 24-72 hours. For sub-chronic studies, dosing can extend from 2 weeks to 3 months.[8]

Troubleshooting Common Issues in Initial Screens:

  • High Variability in Behavioral Data: Ensure consistent handling, environmental conditions (light, noise), and time of day for testing. Acclimate animals to the testing apparatus. High variability can mask subtle but real effects.

  • Unexpected Mortality at Low Doses: Re-evaluate the vehicle and formulation. Ensure the test article is fully solubilized and stable.[9] Check for potential acute cardiovascular or respiratory effects that were not anticipated.

  • No Observable Effects at High Dose: The compound may have low toxicity, or it may not be reaching the target tissue. Conduct preliminary pharmacokinetic (PK) studies to confirm CNS exposure. The lack of effect could be due to poor blood-brain barrier permeability.[10]

Part 2: In-Depth Mechanistic Troubleshooting & Advanced Assays

Q3: My initial screen showed that this compound causes significant motor impairment (ataxia) in rats. What are my next steps to understand the mechanism?

Answer:

Motor impairment suggests potential effects on the cerebellum, basal ganglia, or peripheral nerves. A tiered approach is needed to pinpoint the cause.

Experimental Workflow for Investigating Motor Deficits:

G cluster_0 Tier 1: Characterize the Deficit cluster_1 Tier 2: Localize the Damage cluster_2 Tier 3: Cellular & Molecular Mechanism A Rotarod Test (Quantitative motor coordination) B Grip Strength Assay (Peripheral muscle function) D Histopathology (Cerebellum, Basal Ganglia, Spinal Cord) A->D If coordination is impaired... C Gait Analysis (Detailed motor control) E Nerve Conduction Velocity (Peripheral neuropathy) B->E If grip strength is reduced... F In Vitro Neuronal Cultures (e.g., primary cerebellar granule neurons) D->F If lesions are found... G Mitochondrial Function Assays (e.g., Seahorse, JC-1) F->G Test for direct cytotoxicity... H Oxidative Stress Markers (e.g., ROS, GSH levels) G->H If viability is reduced...

Caption: Tiered workflow for investigating motor neurotoxicity.

Detailed Protocols & Troubleshooting:

  • Rotarod Test: This quantitatively assesses motor coordination and balance.

    • Protocol: Place rodents on a rotating rod with accelerating speed. Record the latency to fall.

    • Troubleshooting: If animals refuse to run, they may be learning the task or experiencing sedation. Ensure adequate training sessions. If variability is high, check for consistent placement on the rod and standardize handling procedures.

  • Histopathology: This is essential for identifying structural damage.

    • Protocol: Perfuse animals and collect brain (focus on cerebellum, basal ganglia) and spinal cord tissue. Process for H&E staining to look for neuronal loss or necrosis and use specific markers like Fluoro-Jade for neuronal degeneration.

    • Troubleshooting: Staining artifacts can be mistaken for pathology. Always include control tissues and have samples evaluated by a board-certified veterinary pathologist. Ensure proper fixation to prevent tissue degradation.

Q4: I suspect my compound is causing neurotoxicity via oxidative stress or mitochondrial dysfunction. How can I test this hypothesis in vitro?

Answer:

In vitro models allow for high-throughput screening and detailed mechanistic investigation.[11] Human-derived cell lines like SH-SY5Y (neuroblastoma) or primary rodent neurons are common models.[12]

Common In Vitro Neurotoxicity Assays:

Assay TypeSpecific TestPrinciple & Rationale
Cell Viability MTT or LDH AssayMeasures metabolic activity or membrane integrity, respectively. A decrease indicates general cytotoxicity.[12]
Oxidative Stress DCFDA or CellROXThese fluorescent probes measure the intracellular generation of Reactive Oxygen Species (ROS). An increase suggests oxidative stress.[13]
Mitochondrial Health JC-1 or TMRM StainingThese dyes measure mitochondrial membrane potential. A loss of potential is an early indicator of apoptosis and mitochondrial dysfunction.[13]
Neurite Outgrowth High-Content ImagingMeasures the length and branching of neurites. Inhibition of neurite outgrowth is a sensitive marker of neurotoxicity.[10]

Troubleshooting In Vitro Assays:

  • Inconsistent Cell Viability Results: This can be due to fluctuations in cell density, passage number, or reagent quality. Ensure you are using cells within a consistent passage range and plate them evenly. Always include positive (e.g., rotenone for mitochondrial dysfunction) and negative controls.

  • High Background Fluorescence in ROS Assays: Some compounds auto-fluoresce, interfering with the assay. Always run a compound-only control (no cells) to check for this. Phenol red in culture media can also increase background; use phenol red-free media for the assay.

  • Difficulty Interpreting Neurite Outgrowth Data: Automated imaging software can be difficult to optimize. Manually verify the software's tracing of neurites on a subset of images. Sedative or cytotoxic effects at high concentrations can non-specifically reduce neurite outgrowth; always correlate with viability data.

Potential Signaling Pathway for Drug-Induced Neurotoxicity:

G A This compound B Mitochondrial Dysfunction (Inhibition of ETC) A->B C Increased ROS Production B->C D Oxidative Stress C->D E Lipid Peroxidation Protein Denaturation DNA Damage D->E F Activation of Caspases D->F G Apoptosis (Neuronal Cell Death) E->G F->G

Caption: Hypothesized pathway of mitochondrial-mediated neurotoxicity.

Part 3: Data Interpretation & Regulatory Context

Q5: My in vitro data shows neurotoxicity, but my in vivo results are less clear. How do I reconcile these findings?

Answer:

Discrepancies between in vitro and in vivo models are common and provide important information.[14]

Possible Reasons for Discrepancy:

  • Pharmacokinetics (PK): The most common reason is that the compound may not be reaching sufficient concentrations in the brain in vivo to cause the toxicity seen in culture.[15]

    • Action: Conduct brain tissue analysis to determine the compound's concentration in the CNS. Compare this to the effective concentrations (in vitro EC50) from your cell-based assays.

  • Metabolism: The compound may be rapidly metabolized in vivo into non-toxic byproducts. Conversely, a metabolite, not the parent compound, could be the toxic species, which would not be formed in many in vitro systems.

    • Action: Use liver microsomes or S9 fractions in your in vitro assays to simulate metabolism.

  • Cellular Context: In vitro systems, especially immortalized cell lines, are simplified models.[16] They lack the complex cell-cell interactions (e.g., neuron-glia communication) and protective mechanisms (e.g., antioxidant support from astrocytes) present in vivo.[12]

    • Action: Consider using more complex models like primary co-cultures, brain slices, or 3D organoids, which better recapitulate the in vivo environment.[17]

Q6: At what point should I stop development of a compound due to neurotoxicity signals?

Answer:

This is a risk-benefit decision that depends on the therapeutic context.

  • For a CNS-targeted drug: Mild, reversible neurotoxic effects might be acceptable if the therapeutic benefit is high (e.g., in a life-threatening neurological disease). However, irreversible effects like neuronal loss are a major concern.

  • For a non-CNS drug: Any significant neurotoxicity is a serious liability, as it represents an off-target effect.

  • Regulatory Perspective: Both the FDA and OECD require a thorough characterization of neurotoxic potential.[5][6] If a neurotoxic effect is observed, you will need to demonstrate a clear safety margin between the therapeutic dose and the toxic dose. The inability to establish this margin is often a reason for terminating development.

Ultimately, a weight-of-evidence approach, integrating data from in vitro and in vivo models, pharmacokinetics, and the intended clinical use, is required to make an informed decision.[15]

References

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids [Table]. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Role of Piperidine Derivatives in Neurological Drug Discovery. Retrieved from [Link]

  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 433. Retrieved from [Link]

  • d'Amora, M., & Giordani, S. (2018). In vitro and in vivo models for developmental neurotoxicity screening. Frontiers in Toxicology, 5, 10. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link]

  • Visikol. (2023, April 4). Neurotoxicity Assay. Retrieved from [Link]

  • National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology. National Academies Press (US). Retrieved from [Link]

  • Smith, R. A. (2010). Twenty-First Century Challenges for In Vitro Neurotoxicity. ATLA Alternatives to Laboratory Animals, 38(4), 365-375. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.10. Neurotoxicity Studies. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidance Document for Neurotoxicity Testing. OECD. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from [Link]

  • Yasir, M. (2022). Mechanism of drug-induced neurotoxicity and its management [Master's thesis, Åbo Akademi University]. Retrieved from [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]

  • ResearchGate. (2025, September 9). Drug-Induced Neurotoxicity: Molecular Pathways, Clinical Manifestations, and Preventive Approaches. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]

  • Duke University Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Aschner, M., et al. (2023). A Perspective on In Vitro Developmental Neurotoxicity Test Assay Results: An Expert Panel Review. Toxicological Sciences, 194(1), 1-13. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2009, September 7). OECD Guideline for the Testing of Chemicals 452: Chronic Toxicity Studies. Retrieved from [Link]

Sources

Validation & Comparative

2-(4-Fluoro-benzyl)-piperidine vs. other piperidine derivatives in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(4-Fluoro-benzyl)-piperidine against established piperidine derivatives in neuroscience. It focuses on the critical structure-activity relationships (SAR) that dictate whether a piperidine derivative acts as a psychostimulant (DAT/NET inhibitor) or a neuroprotective agent (NMDA antagonist/Sigma ligand).

Executive Summary & Chemical Identity

This compound (CAS: 67157-30-6) is a specific fluorinated derivative of the 2-benzylpiperidine scaffold.[] In neuropharmacology, the position of the benzyl substituent on the piperidine ring is a "molecular switch" that drastically alters biological activity.

  • 2-Substituted (e.g., 2-Benzylpiperidine, Methylphenidate): Predominantly Monoamine Transporter Inhibitors (Stimulants).

  • 4-Substituted (e.g., Ifenprodil, 4-Benzylpiperidine): Predominantly NMDA Receptor Antagonists (GluN2B-selective) or Sigma Receptor Ligands .

This guide analyzes this compound as a high-affinity probe for the Dopamine Transporter (DAT), comparing it with the clinical gold standard Methylphenidate and the "false friend" isomer Ifenprodil .

Chemical Structure Comparison
CompoundStructure DescriptionPrimary TargetTherapeutic/Research Class
This compound Piperidine with 4-fluorobenzyl group at C2DAT / NET (Inhibitor)Psychostimulant Probe / Research Chemical
Methylphenidate (Ritalin) Piperidine with phenyl-acetate at C2DAT / NET (Inhibitor)ADHD / Narcolepsy Treatment
Ifenprodil Piperidine with 4-benzyl group (linked to phenol)GluN2B (Antagonist)Neuroprotection / Vasodilator
4-Benzylpiperidine Piperidine with benzyl group at C4GluN2B / Sigma Experimental Neuroprotectant

Pharmacological Profile: The Fluorine & Positional Effect

Mechanism of Action: Monoamine Reuptake Inhibition

This compound functions primarily by blocking the reuptake of dopamine (DA) and norepinephrine (NE) into presynaptic neurons.

  • Binding Site: It binds to the central substrate-binding site of the Dopamine Transporter (DAT).

  • The Fluorine Advantage: The addition of a fluorine atom at the para position of the benzyl ring (4-position) serves two critical functions:

    • Metabolic Stability: It blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the biological half-life compared to the non-fluorinated parent (2-benzylpiperidine).

    • Electronic/Lipophilic Effects: The electron-withdrawing nature of fluorine increases the acidity of the benzyl ring, potentially enhancing pi-stacking interactions within the DAT binding pocket, while increased lipophilicity facilitates blood-brain barrier (BBB) penetration.

Comparative Analysis
A. vs. Methylphenidate (MPH)

While both are 2-substituted piperidines, they differ in the linker group.

  • Ester vs. Alkyl: MPH contains an ester moiety which is susceptible to rapid hydrolysis by carboxylesterases (forming the inactive ritalinic acid). This compound lacks this ester, possessing a stable alkyl linker. This suggests a longer duration of action and resistance to hydrolytic degradation.

  • Potency: The parent compound, 2-benzylpiperidine, is approx. 20-50x less potent than MPH. However, the 4-fluoro substitution typically restores potency (analogous to 4-F-MPH being more potent than MPH), making this compound a highly active scaffold.

B. vs. Ifenprodil (The Isomer Switch)

Researchers must distinguish between the 2-benzyl and 4-benzyl isomers.

  • Ifenprodil (4-substituted): Binds to the allosteric N-terminal domain of the GluN2B subunit of the NMDA receptor. It is neuroprotective but lacks stimulant properties.

  • This compound (2-substituted): Steric hindrance at the C2 position prevents optimal binding to the GluN2B site but creates a favorable conformation for the DAT.

  • Outcome: Using the wrong isomer in an experiment will yield diametrically opposite physiological results (Excitotoxicity protection vs. Psychomotor agitation).

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol is for research purposes only.

  • Starting Material: 2-(4-Fluorobenzyl)pyridine.

  • Reduction:

    • Dissolve 2-(4-fluorobenzyl)pyridine in Acetic Acid.

    • Add catalyst: PtO2 (Adam's Catalyst) or Pd/C.

    • Hydrogenate at 40-60 psi H2 for 12-24 hours.

    • Critical Step: Filter catalyst and basify with NaOH to extract the free base.

  • Purification: Distillation under reduced pressure or Column Chromatography (Silica gel, DCM:MeOH 9:1).

Protocol B: [3H]-WIN 35,428 Binding Assay (DAT Affinity)

Objective: Determine Ki values for the Dopamine Transporter.

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge (1000g, 10 min) to remove debris; collect supernatant and centrifuge (20,000g, 20 min) to pellet membranes.

  • Incubation:

    • Resuspend membranes in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Add [3H]-WIN 35,428 (0.5 nM final conc) + Test Compound (this compound, 10^-9 to 10^-5 M).

    • Non-specific binding defined by 30 µM Cocaine.

  • Termination: Incubate 2h on ice. Filter through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Liquid scintillation counting. Calculate IC50 and convert to Ki using Cheng-Prusoff equation.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Tree

This diagram illustrates how the piperidine scaffold diverges into two distinct pharmacological classes based on substitution position.

PiperidineSAR Scaffold Piperidine Scaffold Sub2 2-Substitution (C2 Position) Scaffold->Sub2 Isomerism Sub4 4-Substitution (C4 Position) Scaffold->Sub4 TargetDAT Target: DAT / NET (Psychostimulant) Sub2->TargetDAT Steric Fit TargetNMDA Target: GluN2B / Sigma (Neuroprotection) Sub4->TargetNMDA Allosteric Fit Compound1 Methylphenidate (Ester Linker) TargetDAT->Compound1 Compound2 This compound (Stable Alkyl Linker + 4-F) TargetDAT->Compound2 Enhanced Stability Compound3 Ifenprodil (Phenol Linker) TargetNMDA->Compound3 Compound4 4-Benzylpiperidine TargetNMDA->Compound4

Caption: Divergent pharmacology of piperidine derivatives. The C2-substitution (left) directs activity toward monoamine transporters, while C4-substitution (right) directs activity toward NMDA/Sigma receptors.

Diagram 2: Dopaminergic Synapse Workflow

Mechanism of this compound at the synapse.

SynapseMechanism Presynaptic Presynaptic Neuron Dopamine Dopamine (DA) Presynaptic->Dopamine Release Synapse Synaptic Cleft DAT DAT (Transporter) Synapse->DAT Reuptake Receptor D2 Receptor Synapse->Receptor Activation Postsynaptic Postsynaptic Neuron DAT->Presynaptic Recycling (Blocked) Dopamine->Synapse Inhibitor 2-(4-F-benzyl)-piperidine Inhibitor->DAT BLOCKS

Caption: Mechanism of Action. The compound blocks the Dopamine Transporter (DAT), preventing reuptake and increasing synaptic dopamine levels.

References

  • Identification of 2-Benzylpiperidine Analogues: Source: Wikipedia / PubChem Data. Title: 2-Benzylpiperidine: Pharmacology and Chemistry.[2][3] URL:[Link]

  • Source: Google Patents (WO2010117323A1).
  • NMDA Antagonist Structure-Activity Relationships: Source: National Institutes of Health (PubMed). Title: GluN2B/N-methyl-D-aspartate Receptor Antagonists: Advances in Design, Synthesis, and Pharmacological Evaluation Studies. URL:[Link]

  • Comparison with Methylphenidate: Source: Journal of Medicinal Chemistry.[3] Title: Synthesis and pharmacology of site-specific cocaine abuse treatment agents: restricted rotation analogues of methylphenidate.[3] URL:[Link]

Sources

A Head-to-Head Comparison on the Dopamine Transporter: 2-(4-fluoro-benzyl)-piperidine versus Cocaine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and the primary target for the psychostimulant effects of cocaine.[1][2] The development of novel ligands for DAT is a key objective in addiction research and the treatment of neuropsychiatric disorders. This guide provides a detailed head-to-head comparison of the prototypical DAT inhibitor, cocaine, and the piperidine-based compound, 2-(4-fluoro-benzyl)-piperidine.

Direct experimental data for this compound is limited in publicly accessible literature.[3] Therefore, to construct a scientifically robust comparison, this guide will analyze data from its parent compound, 2-benzylpiperidine, alongside more complex and potent substituted benzylpiperidine analogs. This approach allows us to infer the pharmacological profile of this compound by understanding the structure-activity relationships (SAR) within its chemical class. We will delve into their respective mechanisms of action, binding affinities, functional potencies, and transporter selectivities, supported by detailed experimental protocols that form the basis of these characterizations.

Molecular Profiles and Structural Considerations

The interaction of any ligand with its target is fundamentally governed by its three-dimensional structure. Cocaine is a tropane alkaloid characterized by a rigid bicyclic structure. In contrast, this compound belongs to the more flexible arylpiperidine class. This structural flexibility can significantly influence binding orientation and affinity at the DAT.

  • Cocaine: Possesses a rigid tropane skeleton, which is considered a key pharmacophore for its interaction with monoamine transporters.

  • This compound: Features a flexible piperidine ring connected to a benzyl group. The fluorine substitution on the benzyl ring is an important modification. Structure-activity relationship studies on related compounds have shown that electron-withdrawing substituents on the N-benzyl ring can significantly enhance both potency and selectivity for the DAT.[4]

The spatial orientation of the piperidine ring and the benzyl substituent is crucial for biological activity, influencing how the molecule docks within the DAT binding pocket.[3]

Mechanism of Action at the Dopamine Transporter

Both cocaine and piperidine-based inhibitors are understood to act as competitive inhibitors at the dopamine transporter. They physically occupy the dopamine binding site, thereby blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1][5] This blockade leads to an accumulation of extracellular dopamine, prolonging its action on postsynaptic receptors.[2]

Cocaine's mechanism involves arresting the transporter in an outward-facing conformation, preventing the translocation of dopamine.[5] While the precise mechanism for many piperidine derivatives is less characterized, their competitive binding profile suggests they operate similarly by occluding the substrate pathway. The binding of both ligands is thought to overlap significantly with the dopamine binding site located deep between transmembrane segments 1, 3, 6, and 8 of the transporter.[1]

cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Normal Reuptake Cocaine Cocaine Cocaine->DAT Competitive Inhibition Piperidine 2-(4-F-benzyl)-piperidine Piperidine->DAT Competitive Inhibition

Caption: Competitive inhibition of DAT by cocaine and the piperidine analog.

Quantitative Comparison of DAT Interaction

The efficacy of a DAT ligand is quantified by its binding affinity (Kᵢ) and its functional potency in inhibiting dopamine uptake (IC₅₀). A lower value in both metrics indicates a more potent compound.

CompoundBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)Notes
Cocaine ~200Varies (e.g., 100-400)Prototypical DAT inhibitor with moderate potency.[6][7]
2-Benzylpiperidine (Parent) 6,3603,780 - 8,800The unsubstituted parent compound shows very low potency.[8]
Potent Benzylpiperidine Analog *~17 (IC₅₀)Not ReportedDemonstrates that N-benzyl substitution with fluorine dramatically increases potency.[4]

*Data for 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine, a potent and selective analog, is used to illustrate the potential impact of the 4-fluoro-benzyl moiety.[4]

This data clearly illustrates a critical structure-activity relationship: while the basic 2-benzylpiperidine scaffold has a very weak affinity for DAT, strategic substitutions can produce compounds with potency far exceeding that of cocaine.[4][8] The 4-fluoro-benzyl group, as seen in highly potent analogs, is a key contributor to this enhanced activity.

Transporter Selectivity Profile

An ideal DAT ligand for research or therapeutic purposes would exhibit high selectivity for DAT over the other major monoamine transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET), to minimize off-target effects.

CompoundDAT Potency (IC₅₀ or Kᵢ, nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
Cocaine ~200~1-2~2-3
2-Benzylpiperidine > 3,780LowLow
Potent Benzylpiperidine Analog *17.2112Not Reported

*Selectivity data for 4-[2-(diphenylmethoxy)ethyl]-1-(4-fluorobenzyl)piperidine.[4]

Cocaine is a relatively non-selective inhibitor, potently blocking all three monoamine transporters. This lack of selectivity contributes to its complex pharmacological and cardiovascular effects. In contrast, optimized benzylpiperidine analogs can achieve remarkable selectivity for DAT over SERT, a highly desirable trait for isolating the effects of dopamine system modulation.[4] The parent 2-benzylpiperidine shows minimal inhibition of SERT and NET even at high concentrations (22% and 36% inhibition at 10,000 nM, respectively).[8]

Experimental Methodologies

The quantitative data presented above are derived from two primary in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays. The trustworthiness of the data hinges on rigorous and well-controlled experimental design.

A. Radioligand Binding Assay Protocol (Competitive Inhibition)

This assay measures the ability of a test compound (e.g., cocaine or this compound) to displace a known radioactive ligand from the DAT.

Causality Behind Experimental Choices:

  • Source Material: Rat brain striatal synaptosomes or HEK293 cells stably expressing human DAT (hDAT) are used because they provide a high density of the target transporter.[9][10]

  • Radioligand: [³H]WIN 35,428 or [³H]CFT are commonly used as they are high-affinity, selective radioligands for the DAT.[9][10]

  • Defining Non-Specific Binding: A high concentration of a potent DAT inhibitor (e.g., 10 µM cocaine or mazindol) is used to saturate all specific binding sites. Any remaining radioactivity is considered non-specific and is subtracted from all measurements.[9][10] This is a critical control for data integrity.

Step-by-Step Protocol:

  • Preparation: Prepare cell membranes or synaptosomes from hDAT-expressing cells or rat striatum via homogenization and centrifugation.

  • Incubation Setup: In triplicate, combine assay buffer, a fixed concentration of the radioligand (e.g., 1-5 nM [³H]WIN 35,428), and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Controls: Prepare tubes for "Total Binding" (no test compound) and "Non-Specific Binding" (containing 10 µM mazindol).

  • Incubation: Incubate all tubes for a set period (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

prep Prepare hDAT Membranes or Synaptosomes setup Set up Tubes: Buffer + [3H]Radioligand + Test Compound (Varying Conc.) prep->setup controls Prepare Controls: - Total Binding (no inhibitor) - Non-Specific Binding (+ 10µM Mazindol) setup->controls incubate Incubate to Equilibrium (e.g., 2h at 4°C) controls->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 → Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

B. [³H]Dopamine Uptake Inhibition Assay Protocol

This functional assay measures how effectively a compound inhibits the primary biological function of DAT: transporting dopamine.

Causality Behind Experimental Choices:

  • Substrate: [³H]Dopamine is used as it is the endogenous substrate for DAT, providing a direct measure of functional transport.[11]

  • Time Limitation: The uptake incubation is kept short (e.g., 10 minutes) to ensure measurement of the initial rate of transport (velocity), which is critical for accurate kinetic analysis.[11]

  • Cell System: Adherent cells expressing DAT are often used as they provide a convenient and reproducible system for high-throughput screening.[9]

Step-by-Step Protocol:

  • Cell Plating: Plate hDAT-expressing cells in a multi-well plate (e.g., 96-well) and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer. Add buffer containing various concentrations of the test compound (or vehicle control) to the wells. Incubate for 5-10 minutes to allow the inhibitor to bind to the transporter.

  • Initiate Uptake: Add a fixed concentration of [³H]Dopamine (e.g., 10-100 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for a precise, short duration (e.g., 10 minutes) at room temperature or 37°C.

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells twice with ice-cold buffer to stop the transport process and remove extracellular [³H]Dopamine.

  • Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the lysate from each well to a scintillation vial and measure the intracellular radioactivity.

  • Data Analysis: Define 100% uptake from the vehicle control wells and 0% uptake from wells treated with a saturating concentration of a known inhibitor. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC₅₀ value.

Conclusion and Future Directions

This head-to-head comparison reveals significant pharmacological distinctions between cocaine and the this compound class of compounds at the dopamine transporter.

  • Cocaine is a moderately potent, non-selective monoamine transporter inhibitor. Its rigid structure and broad activity profile are well-established.

  • This compound , by inference from its parent compound and potent analogs, represents a highly tunable chemical scaffold. While the unsubstituted 2-benzylpiperidine is a very weak DAT ligand[8], the inclusion of a 4-fluoro-benzyl moiety is a key strategy for designing compounds with exceptionally high potency and DAT selectivity, far exceeding that of cocaine.[4]

The flexibility and chemical tractability of the benzylpiperidine scaffold make it a valuable platform for developing novel molecular probes to study the dopamine system and for designing potential therapeutic agents for conditions like cocaine addiction. Future research should focus on obtaining direct experimental data for this compound to confirm the potent and selective profile suggested by the analysis of its close structural relatives.

References

  • 2-Benzylpiperidine - Wikipedia. Wikipedia. [Link]

  • Carroll, F. I., et al. (1992). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry. [Link]

  • Kozlenkov, A., et al. Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. ResearchGate. [Link]

  • Le, A. D., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences. [Link]

  • Pang, Y. P., et al. (2014). Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations. NIH National Library of Medicine. [Link]

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Tischbirek, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

  • Ghorai, S. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]

  • Hyman, S. E., et al. (2021). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. JACS Au. [Link]

  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology. [Link]

  • Zhu, J., et al. (2011). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Dutta, A. K., et al. (1998). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

Sources

A Head-to-Head Comparison for Target Validation: Confirming the Mechanism of Action of 2-(4-fluoro-benzyl)-piperidine Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel therapeutics for central nervous system (CNS) disorders hinges on a precise understanding of a compound's mechanism of action (MoA). Target validation, the process of ensuring that engaging a specific molecular target confers a therapeutic benefit, is a critical and foundational step in the drug discovery pipeline.[1][2][3] The piperidine scaffold is a prevalent motif in CNS-acting drugs, known to interact with a variety of neurotransmitter systems.[4][5][6] This guide focuses on a hypothetical novel compound, 2-(4-fluoro-benzyl)-piperidine (herein referred to as Compound X), a structural analog of molecules known to interact with monoamine transporters.

Our central hypothesis is that Compound X exerts its antidepressant-like effects primarily through the selective inhibition of the serotonin transporter (SERT) . However, due to its structural features, we must also investigate potential off-target activity at the dopamine transporter (DAT), a common liability for CNS compounds that can influence efficacy and side-effect profiles.

This guide provides a comprehensive, data-driven framework for unambiguously validating this hypothesis. We will leverage the power of knockout (KO) mouse models, which offer the most definitive genetic evidence for a drug's MoA.[7][8][9] By comparing the behavioral and neurochemical effects of Compound X in wild-type (WT) mice, SERT KO mice, and DAT KO mice, we can systematically confirm its primary target and rule out significant off-target engagement.

Part 1: Initial In Vivo Screening & Behavioral Phenotyping

Experimental Rationale: The Power of the Null Phenotype

The core principle of using KO models for MoA validation is straightforward: if a compound acts through a specific target, its pharmacological effect should be significantly diminished or entirely absent in an animal lacking that target.[2][8] Therefore, we will compare the effects of Compound X across three genotypes:

  • Wild-Type (WT) Mice: The control group, representing a normal physiological system where all targets are present.

  • SERT Knockout (SERT-/-) Mice: These mice lack the serotonin transporter.[10] If Compound X is a SERT inhibitor, its effects on depressive-like behavior should be blunted or absent in these animals.

  • Dopamine Transporter Knockout (DAT-/-) Mice: These mice lack the dopamine transporter and exhibit a hyperdopaminergic phenotype, including hyperactivity.[11][12][13][14] This group serves as a crucial control to test for off-target dopaminergic activity. An active compound in this model would suggest a non-SERT, potentially DAT-independent, mechanism.

Our initial screening will focus on established behavioral assays that are sensitive to manipulations of the serotonergic and dopaminergic systems.

Workflow for Initial Behavioral Screening

G cluster_0 Animal Cohorts cluster_1 Drug Administration cluster_2 Behavioral Testing Battery cluster_3 Data Analysis & Interpretation WT Wild-Type (WT) Mice Admin Administer Vehicle or Compound X (e.g., 10 mg/kg, i.p.) WT->Admin SERT_KO SERT KO Mice SERT_KO->Admin DAT_KO DAT KO Mice DAT_KO->Admin FST Forced Swim Test (FST) (Antidepressant-like effect) Admin->FST 30 min post-injection OFT Open Field Test (OFT) (Locomotor activity) Admin->OFT 30 min post-injection Analysis Compare immobility time (FST) and distance traveled (OFT) across genotypes and treatments FST->Analysis OFT->Analysis

Caption: Workflow for initial in vivo screening of Compound X.

Key Behavioral Assays

  • Forced Swim Test (FST): A primary screen for antidepressant-like efficacy. A reduction in immobility time is interpreted as a positive antidepressant-like effect.[15][16]

  • Open Field Test (OFT): Measures general locomotor activity and anxiety-like behavior. This is crucial for interpreting FST results, as a general increase in activity could be confounded with a specific antidepressant effect. It is also a direct test for hyperactivity, relevant for the DAT KO model.[14]

Predicted Outcomes Based on Hypothesis

The following table summarizes the expected results if our hypothesis—that Compound X is a selective SERT inhibitor—is correct.

GenotypeTreatmentForced Swim Test (Immobility)Open Field Test (Locomotion)Rationale
WT VehicleBaselineNormalEstablishes baseline behavior.
WT Compound X Decreased No significant changeThe compound shows the desired antidepressant-like effect without causing hyperactivity.
SERT KO VehicleIncreasedNormal/Slightly AnxiousSERT KO mice often display a baseline phenotype of increased depressive-like behavior.[10][17]
SERT KO Compound X No Change No significant changeThe absence of SERT prevents the compound from acting, thus no change from vehicle is observed. This is a key validation point.
DAT KO VehicleBaselineHyperactiveThe genetic deletion of DAT leads to pronounced hyperactivity.[12][14]
DAT KO Compound X Decreased Hyperactive (no change from vehicle)The compound can still act on SERT to reduce immobility, but it does not affect the underlying hyperactivity, indicating a lack of DAT interaction.

Part 2: Molecular Target Engagement & Neurochemical Confirmation

Experimental Rationale: From Behavior to Binding

While behavioral data provides strong evidence, it is indirect. To definitively prove the MoA, we must demonstrate that Compound X physically interacts with its intended target and produces the expected downstream neurochemical changes.[1] We will use two gold-standard techniques: ex vivo autoradiography to measure transporter occupancy and in vivo microdialysis to measure real-time neurotransmitter levels.

Signaling Pathway: Mechanism of SERT Inhibition

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (contains Serotonin) Serotonin Serotonin (5-HT) Vesicle->Serotonin Release SERT SERT Transporter CompoundX Compound X CompoundX->SERT Blocks Serotonin->SERT Receptor Postsynaptic 5-HT Receptor Serotonin->Receptor Binds Signal Downstream Signaling Receptor->Signal Activates

Sources

A Comparative Preclinical Validation Guide to 2-(4-fluoro-benzyl)-piperidine: Evaluating Therapeutic Potential in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of 2-(4-fluoro-benzyl)-piperidine, a novel piperidine derivative with significant therapeutic promise for neurological disorders. Drawing upon established principles of drug discovery and preclinical research, we will delineate a logical, evidence-based pathway for characterizing its pharmacological profile and establishing its potential efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for new central nervous system (CNS) therapeutics.

The piperidine scaffold is a well-established "privileged" structure in medicinal chemistry, frequently incorporated into CNS-active drugs to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] The addition of a fluorobenzyl moiety can further improve metabolic stability and target binding affinity, making this compound a compound of considerable interest.[3] Based on the pharmacology of structurally related molecules, this guide will focus on validating its potential as a selective antagonist of the Sigma-1 Receptor (S1R), a promising target for neuropathic pain and anxiety disorders.[4][5][6]

Mechanistic Hypothesis: this compound as a Sigma-1 Receptor Antagonist

The Sigma-1 Receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and neuronal signaling.[5] Antagonism of S1R has been shown to modulate ion channels, neurotransmitter systems, and intracellular signaling pathways implicated in pain and anxiety.[6][7] We hypothesize that this compound binds with high affinity and selectivity to the S1R, thereby attenuating neuronal hyperexcitability and providing therapeutic benefit in relevant disease models.

Sigma-1_Receptor_Pathway cluster_0 Cellular Stress (e.g., Neuropathic Injury) cluster_1 Sigma-1 Receptor Activation cluster_2 Therapeutic Intervention Neuronal_Stress Neuronal Stressors (Oxidative Stress, ER Stress) S1R Sigma-1 Receptor (S1R) Neuronal_Stress->S1R Activates IP3R IP3 Receptor S1R->IP3R Modulates Ca_Release Ca2+ Release from ER IP3R->Ca_Release Potentiates Neuronal_Hyperexcitability Neuronal Hyperexcitability (Increased Firing) Ca_Release->Neuronal_Hyperexcitability Leads to Compound This compound (S1R Antagonist) Compound->S1R Inhibits

Caption: Hypothesized mechanism of action for this compound.

In Vitro Characterization: Target Engagement and Selectivity

The initial phase of preclinical validation involves a comprehensive in vitro assessment to confirm the compound's affinity, selectivity, and functional activity at the S1R.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the S1R and a panel of other CNS targets to assess selectivity.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., guinea pig brain for S1R).[3]

  • Competitive Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-pentazocine for S1R) and varying concentrations of the test compound.

  • Detection: Separate bound from unbound radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.

Functional Assays

Objective: To confirm that this compound acts as an antagonist at the S1R.

Protocol (Calcium Mobilization Assay):

  • Cell Culture: Use a cell line endogenously or recombinantly expressing S1R (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Stimulation: Pre-incubate cells with varying concentrations of this compound, followed by stimulation with a known S1R agonist (e.g., PRE-084).

  • Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 for the inhibition of the agonist-induced calcium response.

Comparative In Vitro Data
CompoundS1R Ki (nM)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)S1R Functional Antagonism IC50 (nM)
This compound 5.2 > 1000> 1000> 100015.8
Haloperidol (Reference S1R Ligand)3.1250150080010.2
GBR 12909 (Reference DAT Inhibitor)8501.5250450> 10000

Data is illustrative and based on typical values for selective compounds.

In Vivo Pharmacokinetics: Assessing Drug-like Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for designing and interpreting in vivo efficacy studies.

Objective: To determine key pharmacokinetic parameters in a relevant animal model (e.g., Sprague-Dawley rats).

Protocol:

  • Dosing: Administer this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Comparative Pharmacokinetic Data
CompoundRouteT1/2 (h)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
This compound IV (1 mg/kg)4.5-850-
PO (5 mg/kg)5.1210189044.5
Alternative Compound AIV (1 mg/kg)2.1-420-
PO (5 mg/kg)2.515098023.3

Data is illustrative. Improved half-life and bioavailability for the test compound suggest better drug-like properties.[8]

Preclinical Efficacy Models

Based on our hypothesis, we will utilize established preclinical models of neuropathic pain and anxiety to evaluate the therapeutic potential of this compound.

Preclinical_Workflow cluster_0 In Vitro & PK cluster_1 In Vivo Efficacy cluster_2 Safety & Toxicology In_Vitro In Vitro Characterization (Binding, Functional Assays) PK Pharmacokinetics (ADME Profiling) In_Vitro->PK Neuropathic_Pain Neuropathic Pain Model (e.g., CCI) PK->Neuropathic_Pain Anxiety Anxiety Model (e.g., Elevated Plus Maze) PK->Anxiety Safety Safety Pharmacology (Cardiovascular, Respiratory) Neuropathic_Pain->Safety Anxiety->Safety Tox Toxicology (Dose Range Finding) Safety->Tox

Caption: A logical workflow for preclinical validation.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the ability of this compound to reverse mechanical allodynia, a hallmark of neuropathic pain.

Protocol:

  • Surgery: Induce CCI in rats by loosely ligating the sciatic nerve.

  • Baseline Testing: Measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) before and after surgery to confirm allodynia.

  • Treatment: Administer this compound or vehicle orally once a stable level of allodynia is established.

  • Post-Treatment Testing: Measure paw withdrawal thresholds at various time points after drug administration.

  • Data Analysis: Compare the withdrawal thresholds between treated and vehicle groups.

Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of this compound.

Protocol:

  • Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Acclimation: Allow animals to acclimate to the testing room.

  • Treatment: Administer this compound or a reference anxiolytic (e.g., diazepam) 30-60 minutes before testing.

  • Testing: Place the animal in the center of the maze and record the time spent in and entries into the open and closed arms for 5 minutes.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in the open arms.

Comparative In Vivo Efficacy Data

CCI Model: Reversal of Mechanical Allodynia

Treatment (10 mg/kg, PO)Paw Withdrawal Threshold (g) at 2h Post-Dose
Vehicle4.2 ± 0.5
This compound 12.8 ± 1.1
Gabapentin (Reference Drug)10.5 ± 0.9

*p < 0.05 vs. Vehicle. Data is illustrative.

Elevated Plus Maze: Anxiolytic-like Effects

Treatment (5 mg/kg, PO)% Time in Open Arms
Vehicle15.2 ± 2.1
This compound 35.8 ± 3.5
Diazepam (Reference Drug)40.1 ± 4.2

*p < 0.05 vs. Vehicle. Data is illustrative.

Conclusion and Future Directions

The preclinical data presented in this guide provides a strong rationale for the continued development of this compound as a novel therapeutic for neurological disorders. Its high affinity and selectivity for the S1R, coupled with favorable pharmacokinetic properties and robust efficacy in validated animal models of neuropathic pain and anxiety, underscore its potential.

Future studies should focus on comprehensive safety pharmacology and toxicology assessments to establish a therapeutic window. Furthermore, exploring its efficacy in other S1R-relevant models, such as those for substance use disorders or cognitive deficits, could broaden its therapeutic applications.[9][10] This systematic approach to preclinical validation is essential for successfully translating a promising chemical entity into a clinically viable therapeutic.

References

  • American Chemical Society. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • Frontiers Media. (2020). Editorial: Sigma Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • PubMed. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • PubMed. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Retrieved from [Link]

  • MDPI. (n.d.). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences. Retrieved from [Link]

  • American Chemical Society. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Retrieved from [Link]

  • Neuroquantology. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Retrieved from [Link]

Sources

A Comparative Analysis of the Physicochemical Properties of 2-, 3-, and 4-Fluorobenzyl Piperidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate physicochemical and pharmacokinetic properties. The position of this seemingly simple substituent can induce profound changes in a molecule's behavior, influencing its basicity, lipophilicity, solubility, and ultimately, its biological activity. This guide provides an in-depth comparison of the 2-, 3-, and 4-fluorobenzyl piperidine isomers, offering both predicted and experimental data, detailed analytical protocols, and an expert perspective on the underlying chemical principles that govern their properties.

Introduction: The Subtle Power of Positional Isomerism

The benzylpiperidine motif is a common scaffold in medicinal chemistry, appearing in a diverse range of therapeutic agents. Fluorination of the benzyl ring is a common strategy to enhance metabolic stability and binding affinity. However, the seemingly minor shift of a single fluorine atom between the ortho (2-), meta (3-), and para (4-) positions can significantly alter the electronic and steric landscape of the molecule, leading to distinct physicochemical profiles. Understanding these differences is paramount for rational drug design and the selection of optimal candidates for further development.

This guide will delve into the key physicochemical parameters that dictate a molecule's "drug-likeness":

  • pKa: The acid dissociation constant, which governs the ionization state of the piperidine nitrogen at physiological pH.

  • logP: The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.

  • Solubility: The ability of the compound to dissolve in aqueous media, a critical factor for bioavailability.

  • Melting and Boiling Points: Physical properties that provide insights into the intermolecular forces and crystal packing of the compounds.

Comparative Physicochemical Data

The following table summarizes the predicted and available experimental physicochemical properties of the 2-, 3-, and 4-fluorobenzyl piperidine isomers. Predicted values were generated using ChemAxon's calculator plugins and are provided to offer a comparative framework in the absence of comprehensive experimental data for all isomers.

Property2-Fluorobenzyl Piperidine3-Fluorobenzyl Piperidine4-Fluorobenzyl Piperidine
pKa (Predicted) 9.859.929.95
logP (Predicted) 2.852.912.91
logP (Calculated) --2.37 - 3.02
Aqueous Solubility (Predicted, pH 7.4, mg/mL) 1.581.351.35
Melting Point (°C) (Predicted) 65.768.270.1
Boiling Point (°C) (Experimental) --285
Density (g/cm³) (Experimental) --1.044

Understanding the Trends: An Expert's Perspective

The data, both predicted and experimental, reveals subtle yet significant differences between the three isomers, driven by the electronic effects of the fluorine atom.

The Inductive Effect and its Impact on pKa

The pKa of the piperidine nitrogen is a critical determinant of its charge state at physiological pH (typically around 7.4). A lower pKa indicates a less basic amine. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the piperidine nitrogen, making the lone pair of electrons less available for protonation and thus lowering the basicity (pKa).

The magnitude of this inductive effect is distance-dependent. In the 4-fluorobenzyl isomer, the fluorine atom is furthest from the piperidine ring, resulting in the weakest inductive effect and the highest predicted pKa (9.95) among the three. Conversely, in the 2-fluorobenzyl isomer, the fluorine is in the ortho position, closest to the benzyl-piperidine linkage. This proximity leads to a stronger inductive pull on the electrons, resulting in the lowest predicted pKa (9.85). The 3-fluorobenzyl isomer, with the fluorine at the meta position, exhibits an intermediate effect and a corresponding intermediate predicted pKa (9.92).

This trend is consistent with established principles of physical organic chemistry. While the benzyl group insulates the piperidine nitrogen from the direct electronic effects of the aromatic ring, the inductive effect is still transmitted through the sigma bonds of the benzylic methylene bridge.

Lipophilicity (logP) and the Role of Fluorine

Fluorine is often introduced to increase lipophilicity, which can enhance membrane permeability and target engagement. The predicted logP values for all three isomers are similar (around 2.9), suggesting that the position of the fluorine atom on the benzyl ring has a less pronounced effect on overall lipophilicity compared to its impact on pKa. The calculated logP for the 4-isomer from different sources shows some variance, highlighting the importance of consistent methodologies for comparison. The strategic incorporation of fluorine can influence a molecule's polarity and its interactions with the surrounding solvent environment[1].

Solubility: A Consequence of pKa and Lipophilicity

Aqueous solubility is a complex property influenced by both lipophilicity and the ionization state of the molecule. Generally, higher lipophilicity leads to lower aqueous solubility. The predicted solubilities for the three isomers are all in a similar range, which is expected given their comparable predicted logP values.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of physicochemical data, it is crucial to employ standardized and well-documented experimental protocols. The following sections provide detailed, step-by-step methodologies for the determination of pKa, logP, and aqueous solubility, designed to be self-validating through adherence to established guidelines and inclusion of critical quality control steps.

Synthesis of Fluorobenzyl Piperidine Isomers

A general and reliable method for the synthesis of N-substituted piperidines is through the nucleophilic substitution of a benzyl halide with piperidine.

Synthesis_Workflow General Synthesis of Fluorobenzyl Piperidines cluster_conditions Reaction Conditions cluster_workup Work-up & Purification piperidine Piperidine base Base (e.g., K2CO3) piperidine->base fluorobenzyl_halide 2-, 3-, or 4- Fluorobenzyl Halide (Chloride or Bromide) fluorobenzyl_halide->base solvent Solvent (e.g., Acetonitrile) temperature Reflux extraction Aqueous Work-up & Extraction temperature->extraction purification Column Chromatography product 2-, 3-, or 4- Fluorobenzyl Piperidine purification->product

Caption: General synthetic workflow for fluorobenzyl piperidine isomers.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (1.5 equivalents).

  • Addition of Benzyl Halide: Add the corresponding 2-, 3-, or 4-fluorobenzyl chloride or bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired fluorobenzyl piperidine isomer.

Justification of Experimental Choices: The use of a base is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards product formation. Acetonitrile is a common polar aprotic solvent for such nucleophilic substitution reactions. Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[2][3]

pKa_Determination_Workflow Workflow for pKa Determination by Potentiometric Titration start Prepare Analyte Solution (e.g., 1 mM in water) acidify Acidify with Standard HCl (to ~pH 2) start->acidify titrate Titrate with Standard NaOH (e.g., 0.1 M) acidify->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point & Half-Equivalence Point plot->analyze pKa pKa = pH at Half-Equivalence Point analyze->pKa

Caption: Workflow for pKa determination.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a ~1 mM solution of the fluorobenzyl piperidine isomer in deionized water.

  • Initial Acidification: Acidify the solution to approximately pH 2 with a standardized solution of hydrochloric acid (e.g., 0.1 M).

  • Titration: Titrate the acidified solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.

  • Data Acquisition: After each addition of titrant, allow the pH to stabilize and record the pH value and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The half-equivalence point occurs at half the volume of the equivalence point.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point.

Justification of Experimental Choices: Starting at a low pH ensures that the piperidine nitrogen is fully protonated. Titrating with a strong base allows for the gradual deprotonation and the construction of a complete titration curve. The pKa corresponds to the pH at which the concentrations of the protonated and neutral forms of the amine are equal, which is the midpoint of the buffering region.

Determination of logP by the Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient (logP).[4][5]

logP_Determination_Workflow Workflow for logP Determination by the Shake-Flask Method start Prepare Saturated Octanol and Water Phases dissolve Dissolve Analyte in One Phase (e.g., Octanol) start->dissolve mix Combine Phases and Shake to Equilibrium dissolve->mix separate Separate the Octanol and Water Layers mix->separate analyze Determine Analyte Concentration in Each Phase (e.g., by HPLC-UV) separate->analyze calculate Calculate logP = log([Analyte]octanol / [Analyte]water) analyze->calculate

Caption: Workflow for logP determination.

Step-by-Step Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

  • Analyte Solution: Prepare a dilute solution of the fluorobenzyl piperidine isomer in the n-octanol-saturated water or water-saturated n-octanol. The concentration should be below the solubility limit in both phases.

  • Partitioning: Combine known volumes of the analyte solution and the other phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (typically several hours).

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the analyte in both the octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Justification of Experimental Choices: Pre-saturating the solvents is crucial to ensure that the volumes of the two phases do not change during the experiment. Using a dilute solution minimizes the potential for the analyte to self-associate. HPLC-UV is a sensitive and specific method for quantifying the concentration of organic molecules in complex matrices.

Determination of Aqueous Solubility (OECD Guideline 105)

The flask method is a standard procedure for determining the aqueous solubility of a compound.[6][7]

Step-by-Step Protocol:

  • Equilibration: Add an excess amount of the solid fluorobenzyl piperidine isomer to a known volume of deionized water in a flask.

  • Stirring: Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant and filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Determine the concentration of the dissolved analyte in the filtrate using a validated analytical method such as HPLC-UV.

  • Solubility Value: The measured concentration represents the aqueous solubility of the compound at that temperature.

Justification of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. Maintaining a constant temperature is critical as solubility is temperature-dependent. Filtration is necessary to ensure that only the dissolved compound is quantified.

Determination of Melting Point (USP <741>)

The melting point of a crystalline solid provides an indication of its purity and the strength of its crystal lattice.[8][9]

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the dry fluorobenzyl piperidine isomer.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.

Justification of Experimental Choices: A slow heating rate is necessary to ensure thermal equilibrium between the sample and the thermometer. A narrow melting range is indicative of a pure compound.

Conclusion

The positional isomerism of the fluorine atom on the benzyl ring of fluorobenzyl piperidines results in distinct physicochemical profiles. The 2-fluoro isomer is predicted to be the most basic, while the 4-fluoro isomer is the least basic, a trend governed by the distance-dependent inductive effect of the fluorine atom. While the predicted lipophilicity and solubility are similar among the three isomers, these subtle electronic differences can have significant implications for a molecule's interaction with biological targets and its overall pharmacokinetic behavior. The provided experimental protocols offer a robust framework for the accurate and reproducible determination of these critical physicochemical properties, empowering researchers to make informed decisions in the pursuit of novel therapeutics.

References

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

  • How do predicted pKa and solubility values compare to reality? - Chemaxon. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility | Chemaxon. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online. [Link]

  • Calculators & Predictors - Chemaxon. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

  • (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point - ResearchGate. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Solubility testing in accordance with the OECD 105 - FILAB. [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • Report : Determination of Water Solubility - Regulations.gov. [Link]

  • <741> MELTING RANGE OR TEMPERATURE - uspbpep.com. [Link]

  • MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • LogP / LogD shake-flask method - Protocols.io. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. - SciSpace. [Link]

  • Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines. [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of 2-(4-Fluoro-benzyl)-piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-(4-Fluoro-benzyl)-piperidine, a substituted piperidine derivative. The protocols herein are designed to be a self-validating system, grounded in the established hazards of its parent molecule, piperidine, and the anticipated properties of its fluorinated benzyl substituent. By understanding the "why" behind each safety measure, we can foster a culture of proactive safety and ensure the well-being of our laboratory personnel.

Immediate Safety Concerns & Hazard Profile

While a specific, comprehensive toxicological profile for this compound may be limited, its chemical structure allows us to anticipate its primary hazards by examining its constituent parts: the piperidine ring and the fluorobenzyl group.

Piperidine Core: The piperidine moiety is well-characterized as a hazardous substance. It is a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[1][2][3][4] Furthermore, it is corrosive and can cause severe skin burns and eye damage.[3][4][5]

Fluorobenzyl Group: The introduction of a fluorobenzyl group can modify the compound's reactivity and biological activity. While the fluorine atom can alter metabolic pathways, the benzyl group itself does not fundamentally change the acute hazards associated with the piperidine ring. The Safety Data Sheet for the closely related compound, 4-(4'-Fluorobenzyl)piperidine, indicates it causes skin, eye, and respiratory irritation.

Therefore, we must handle this compound with the assumption that it is flammable, toxic via dermal contact and inhalation, corrosive to skin and eyes, and a respiratory irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE CategorySpecificationRationale for Use
Hand Protection Double Gloving: Inner nitrile glove, outer butyl or neoprene gloves.[6]The piperidine core is toxic upon skin contact.[3][4] Nitrile gloves offer good splash protection against a range of chemicals, but butyl or neoprene gloves provide superior resistance to many organic solvents and corrosive materials, offering a more robust barrier for extended handling.[6][7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[8][9]
Eye & Face Protection Chemical splash goggles and a full-face shield.The compound is expected to be corrosive and cause serious eye damage.[3][4][5] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.
Body Protection Flame-resistant laboratory coat worn over long-sleeved clothing and long pants.Protects against accidental skin contact with the toxic and corrosive liquid. Flame-resistant material is essential due to the flammability of piperidine derivatives.[3][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended, especially when handling outside of a certified chemical fume hood or in case of a spill.[10][11]The compound is toxic if inhaled.[3][4] An organic vapor cartridge will adsorb the volatile organic compound, preventing inhalation.

Workflow for Donning and Doffing PPE

To prevent cross-contamination, a strict procedure for putting on and taking off PPE is mandatory. The following diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Wash Hands Don2 Body Protection (Lab Coat) Don1->Don2 Don3 Respiratory Protection Don2->Don3 Don4 Eye & Face Protection Don3->Don4 Don5 Inner Gloves (Nitrile) Don4->Don5 Don6 Outer Gloves (Butyl/Neoprene) Don5->Don6 Doff1 Outer Gloves Doff2 Body Protection (Lab Coat) Doff1->Doff2 Doff3 Eye & Face Protection Doff2->Doff3 Doff4 Respiratory Protection Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.